2-Bromo-1,3-dichloro-5-methoxybenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1,3-dichloro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEZPKVUIXAEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731259 | |
| Record name | 2-Bromo-1,3-dichloro-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-20-3 | |
| Record name | 2-Bromo-1,3-dichloro-5-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,3-dichloro-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-dichloro-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Strategic Imperatives in the Synthesis of a Polysubstituted Benzene
The molecular architecture of 2-bromo-1,3-dichloro-5-methoxybenzene, with its specific substitution pattern, necessitates a carefully planned synthetic route. The directing effects of the substituents on the aromatic ring are the paramount consideration. The methoxy group is a powerful activating, ortho, para-directing group, while the chlorine and bromine atoms are deactivating, yet also ortho, para-directing. A successful synthesis hinges on the sequential and regioselective introduction of these functional groups.
A retrosynthetic analysis points towards 3,5-dichloroanisole as a logical precursor. This simplifies the synthetic challenge to a single, regioselective bromination step.
The Recommended Synthetic Pathway: A Two-Step Approach
The most efficient and widely adopted synthesis of this compound involves the initial preparation of 3,5-dichloroanisole, followed by its selective bromination. This pathway offers high yields and excellent control over the final product's regiochemistry.
Precursor Synthesis: 3,5-Dichloroanisole
The precursor, 3,5-dichloroanisole, can be synthesized from commercially available 3,5-dichloroaniline or 1,3,5-trichlorobenzene.[1][2] A common laboratory-scale preparation, however, starts from 3,5-dichlorophenol via a Williamson ether synthesis.
Protocol 1: Williamson Ether Synthesis of 3,5-Dichloroanisole
This robust and high-yielding protocol is a cornerstone of classical organic synthesis.
Experimental Workflow:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dichlorophenol (1.0 equivalent) in a polar aprotic solvent such as acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution to facilitate the formation of the corresponding phenoxide.
-
Methylation: Introduce the methylating agent, typically methyl iodide (1.2 equivalents) or dimethyl sulfate (1.2 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to ambient temperature. Filter the inorganic salts and remove the solvent in vacuo.
-
Purification: The crude 3,5-dichloroanisole can be purified by vacuum distillation or recrystallization to yield a product of high purity.
Table 1: Reagents for 3,5-Dichloroanisole Synthesis
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 3,5-Dichlorophenol | 163.00 | 1.0 |
| Potassium Carbonate | 138.21 | 1.5 |
| Methyl Iodide | 141.94 | 1.2 |
Diagram 1: Synthesis of 3,5-Dichloroanisole
Caption: Williamson ether synthesis of 3,5-dichloroanisole.
Regioselective Bromination: The Core Reaction
The critical step in this synthesis is the highly regioselective bromination of 3,5-dichloroanisole. The potent activating effect of the methoxy group directs the incoming electrophile (bromonium ion) to the ortho and para positions. In this case, the C2, C4, and C6 positions are activated. However, due to the steric hindrance imposed by the two chlorine atoms at C3 and C5, electrophilic attack is overwhelmingly favored at the less hindered C2 position.[3][4]
Protocol 2: Electrophilic Aromatic Bromination
This protocol details the controlled bromination of the 3,5-dichloroanisole precursor.
Experimental Workflow:
-
Dissolution: Dissolve 3,5-dichloroanisole (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a flask protected from light.
-
Brominating Agent: Slowly add a solution of elemental bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The use of a Lewis acid catalyst like iron(III) bromide is generally not necessary due to the high activation of the ring by the methoxy group.[5]
-
Reaction Monitoring: Stir the mixture at ambient temperature for 2-4 hours. The reaction's progress can be effectively monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, quench any unreacted bromine by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Washing: Extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified to high homogeneity using silica gel column chromatography or recrystallization.
Table 2: Reagents for the Bromination of 3,5-Dichloroanisole
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 3,5-Dichloroanisole | 177.02 | 1.0 |
| Bromine | 159.81 | 1.1 |
Diagram 2: Synthesis of this compound
Caption: Regioselective bromination of 3,5-dichloroanisole.
Alternative Synthetic Considerations
While the described pathway is the most direct, alternative strategies exist, though they may be more complex or offer lower yields.
-
Sandmeyer Reaction: A Sandmeyer reaction starting from a suitably substituted aniline could be envisioned.[6][7] However, the synthesis of the requisite 2,6-dichloro-4-methoxyaniline precursor is not trivial.
-
From 3,5-dichloroaniline: One could start with 3,5-dichloroaniline, perform a Sandmeyer reaction to introduce a bromine at the 1-position, followed by a nucleophilic aromatic substitution to introduce the methoxy group. This route is often lower yielding and less regioselective.
Analytical Characterization and Quality Assurance
Rigorous analytical characterization is imperative to confirm the identity and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the precise substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and the characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms.[8]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C-O-C stretch of the ether.
-
Melting Point: A sharp and defined melting point is a strong indicator of high purity.
Safety and Hazard Management
All experimental work must be conducted with strict adherence to safety protocols.
-
Halogenated Organics: These compounds are often toxic and should be handled in a well-ventilated chemical fume hood.
-
Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Acids and Solvents: Handle all acids and organic solvents with care, ensuring proper ventilation and avoiding sources of ignition.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the Williamson ether synthesis of 3,5-dichloroanisole followed by its regioselective bromination. This strategy provides excellent control over the final product's structure and is amenable to scale-up. Meticulous execution of the experimental protocols and a strong commitment to safety are paramount for a successful outcome.
References
- Google Patents. (n.d.). CN1690040A - 3,5-dichloroaniline preparing process.
- The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). 3,5-Dichloroaniline.
- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
- Google Patents. (n.d.). US8901361B2 - Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene.
- Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline.
- Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Organic Syntheses Procedure. (n.d.). o-CHLOROBROMOBENZENE.
- PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
Sources
- 1. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 2. US8901361B2 - Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 8. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-bromo-1,3-dichloro-5-methoxybenzene: Properties, Reactivity, and Synthetic Applications
Abstract: This technical guide provides a comprehensive overview of 2-bromo-1,3-dichloro-5-methoxybenzene, a polyhalogenated aromatic compound with significant potential as a versatile building block in modern organic synthesis. We will delve into its core chemical and physical properties, spectroscopic profile, plausible synthetic strategies, and key reactivity patterns. The focus will be on its utility in forming new carbon-carbon and carbon-nitrogen bonds through contemporary cross-coupling methodologies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique substitution pattern for the synthesis of complex molecular architectures.
Compound Identification and Structural Information
This compound is a substituted anisole derivative. Its structure is defined by a benzene ring featuring three halogen substituents (one bromine, two chlorine) and a methoxy group. This specific arrangement of an electron-donating group (methoxy) and deactivating halogens imparts a unique reactivity profile, making it a valuable intermediate.
The primary identifiers for this compound are:
Caption: Structure of this compound.
Physicochemical Properties
Understanding the physical properties of a reagent is fundamental for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Appearance | White to pale yellow solid or liquid | [3][4] |
| Purity | Typically ≥95-98% | [2][4][5] |
| Molecular Weight | 255.92 g/mol | [1][5] |
| Molecular Formula | C₇H₅BrCl₂O | [1][5] |
| Kovats RI | 1541 (Standard non-polar) | [1] |
| Storage | Keep in a dry, cool, and well-ventilated area | [4][6] |
Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published, a predicted spectroscopic profile can be inferred from its structure and data for analogous compounds. This analysis is crucial for reaction monitoring and product characterization.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons, expected around δ 3.8-4.0 ppm. - Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two aromatic protons. The distinct electronic environments should render them non-equivalent. |
| ¹³C NMR | - A signal for the methoxy carbon around δ 55-60 ppm. - Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon atoms attached to halogens will show characteristic shifts (C-Br typically δ 110-125, C-Cl typically δ 125-135), while the carbon attached to the methoxy group will be significantly downfield (δ ~160 ppm). |
| Mass Spec (EI) | - A complex molecular ion (M⁺) peak cluster around m/z 254, 256, 258, and 260, reflecting the isotopic distribution of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). - Fragmentation patterns would likely involve the loss of a methyl radical (-CH₃) followed by loss of carbon monoxide (-CO). |
| IR Spectroscopy | - C-H stretching (aromatic) ~3050-3100 cm⁻¹. - C-H stretching (aliphatic, -CH₃) ~2850-2960 cm⁻¹. - C=C stretching (aromatic) ~1450-1600 cm⁻¹. - C-O stretching (aryl ether) ~1200-1250 cm⁻¹ (strong). - C-Cl stretching ~700-800 cm⁻¹. - C-Br stretching ~500-600 cm⁻¹. |
Synthesis Strategies
The synthesis of this compound is not commonly detailed. However, a logical retrosynthetic analysis points towards electrophilic aromatic substitution on a substituted anisole precursor. The key is to control the regioselectivity based on the directing effects of the substituents. The methoxy group is a strongly activating ortho-, para-director, while halogens are deactivating ortho-, para-directors.
A plausible forward synthesis would involve the bromination of 3,5-dichloroanisole. The methoxy group will direct the incoming electrophile (Br⁺) to the ortho positions (C2, C6) and the para position (C4). Due to steric hindrance from the two adjacent chlorine atoms, substitution at the C4 position is electronically and sterically favored, but substitution at C2 is also highly probable.
Caption: Plausible synthetic workflow for the target compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its three carbon-halogen bonds. In modern palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bonds.[7] This allows for selective functionalization, making the molecule a powerful scaffold for introducing molecular complexity in a controlled, stepwise manner.
Caption: Key selective transformations of the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[8][9] For this compound, this reaction proceeds selectively at the C-Br position.
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8][10]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol - General Procedure:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).[11]
-
Add a suitable solvent system, often a mixture like toluene/ethanol/water or dioxane/water.[8]
-
Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines, forming C-N bonds from aryl halides and amines.[12] The greater reactivity of the C-Br bond allows for the selective introduction of a primary or secondary amine at the C2 position.
Mechanism Insight: Similar to the Suzuki coupling, the mechanism begins with oxidative addition of the aryl bromide to Pd(0). The coordinated amine is then deprotonated by the base to form a palladium-amido complex. Reductive elimination from this complex yields the arylamine product and regenerates the active Pd(0) catalyst.[13][14] The choice of phosphine ligand is critical and often requires sterically hindered, electron-rich variants to promote the reductive elimination step.[14]
Experimental Protocol - General Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).[14]
-
Add the amine coupling partner (1.1-1.2 eq.) and an anhydrous aprotic solvent such as toluene or dioxane.[14]
-
Seal the vessel and heat the mixture (typically 80-120 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction carefully with water or saturated NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue via flash chromatography.
Grignard Reagent Formation
The C-Br bond is also susceptible to the formation of an organomagnesium halide (Grignard reagent). This transforms the electrophilic aryl halide into a potent carbon-based nucleophile, which can react with a wide range of electrophiles.
Causality of Experimental Choices: This reaction requires strictly anhydrous conditions, as Grignard reagents are strong bases and will be instantly quenched by protic sources, including water.[15] Anhydrous ethers like tetrahydrofuran (THF) or diethyl ether are essential solvents as they coordinate with the magnesium center, stabilizing the reagent.[16]
Experimental Protocol - General Procedure:
-
Dry all glassware thoroughly in an oven and assemble under a stream of inert gas.
-
Place magnesium turnings (1.2-1.5 eq.) in the reaction flask. A crystal of iodine can be added as an initiator.[15]
-
Add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF.
-
Initiate the reaction with gentle heating or sonication. Once initiated, an exotherm is typically observed.
-
Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed. The resulting dark grey or brown solution of the Grignard reagent can be used directly for subsequent reactions with electrophiles (e.g., CO₂, aldehydes, ketones).[17][18]
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.[6]
-
Hazards: May cause skin and serious eye irritation.[19] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[19]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid breathing dust, fumes, or vapors. Take measures to prevent the buildup of electrostatic charge.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[6][20]
Applications in Research and Drug Development
The true value of this compound lies in its role as a multifunctional synthetic intermediate. Its capacity for selective, sequential functionalization is highly desirable in fields where molecular structure must be precisely controlled.
-
Drug Discovery: This compound serves as a scaffold to build libraries of complex molecules for screening against biological targets. The ability to first couple at the bromine site and then potentially at the less reactive chlorine sites allows for the systematic exploration of chemical space around a core structure.[21]
-
Materials Science: Polyhalogenated aromatics can be precursors to functional materials, including polymers and organic electronics, where the electronic properties are tuned by the specific substitution pattern.
-
Agrochemicals: The synthesis of novel pesticides and herbicides often relies on halogenated aromatic building blocks.
By providing a robust platform for introducing diverse functional groups through reliable and well-understood reaction mechanisms, this compound is a valuable tool for the modern synthetic chemist.
References
- This compound | CymitQuimica. Link: https://www.cymitquimica.com/2-bromo-1-3-dichloro-5-methoxybenzene-174913-20-3
- This compound | C7H5BrCl2O | CID 59204836 - PubChem. Link: https://pubchem.ncbi.nlm.nih.gov/compound/59204836
- 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | C7H2BrCl2F3O - PubChem. Link: https://pubchem.ncbi.nlm.nih.gov/compound/18947696
- This compound - LabSolutions | Lab Chemicals & Equipment. Link: https://labsolutions.in/2-bromo-1-3-dichloro-5-methoxybenzene-174913-20-3
- Safety Data Sheet - Fluorochem. Link: https://www.fluorochem.co.uk/sds/F631215
- Aldrich 274372 - SAFETY DATA SHEET - Sigma-Aldrich. Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/274372
- Safety Data Sheet - Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Fisher Scientific. Link: https://www.fishersci.com/store/msds?partNumber=AC467360010&productDescription=1-BROMO-2%2C5-DICHLORO-3-FLUOROBENZENE%2C&vendorId=VN00032119&countryCode=US&language=en
- SAFETY DATA SHEET - Sigma-Aldrich. Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/b57702
- 2-Bromo-1,3-dichloro-5-nitrobenzene - Benchchem. Link: https://www.benchchem.com/product/b6254870
- 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, 97% - Thermo Fisher Scientific. Link: https://www.thermofisher.
- Buchwald–Hartwig amination - Wikipedia. Link: https://en.wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Link: https://www.acs.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Link: https://jk-scientific.com/buchwald-hartwig-cross-coupling-reaction-b11815.html
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Link: https://www.organic-chemistry.
- Suzuki reaction - Wikipedia. Link: https://en.wikipedia.org/wiki/Suzuki_reaction
- Benzene, 2-bromo-1,3-dichloro-5-methoxy- | Orgasynth. Link: https://www.orgasynth.com/en/products/benzene-2-bromo-1-3-dichloro-5-methoxy--174913-20-3
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Organometallic_Reactions/19.09%3A_The_Suzuki-Miyaura_Coupling_Reaction
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Link: https://www.adichemistry.com/organic/namedreactions/grignard-reagent/grignard-reagent-1.html
- An In-depth Technical Guide to the Core Reactions of 2-Bromo-1,1-dimethoxyethane - Benchchem. Link: https://www.benchchem.com/product/B6254870/technical-guide
- Suzuki Coupling - Organic Chemistry Portal. Link: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Link: https://www.fishersci.co.uk/gb/en/technical-articles/suzuki-miyaura-cross-coupling-reaction.html
- Reactions of Grignard Reagents - Master Organic Chemistry. Link: https://www.masterorganicchemistry.com/2011/10/12/reactions-of-grignard-reagents/
- Grignard Reagent Reaction Mechanism - YouTube. Link: https://www.youtube.
- 6-CHLORO-1-HEXENE - Organic Syntheses Procedure. Link: http://www.orgsyn.org/demo.aspx?prep=CV6P0272
- SUPPORTING INFORMATION - The Royal Society of Chemistry. Link: https://www.rsc.
- The Suzuki Reaction - Andrew G Myers Research Group, Harvard. Link: https://myers.chemistry.harvard.edu/assignments/Suzuki.pdf
- 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene | Benchchem. Link: https://www.benchchem.com/product/b6254870
- Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Link: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx1.htm
- Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts. Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Virtual_Textbook_of_Organic_Chemistry_(Reusch)/14%3A_Aromatic_Compounds/14.05%3A_Reactions_of_Aromatic_Compounds/14.5.
- Introducing bromine to the molecular structure as a strategy for drug design. Link: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2415170
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Link: https://www.mdpi.com/1420-3049/27/13/4019
Sources
- 1. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, 97% 10 g | Request for Quote [thermofisher.com]
- 4. Benzene, 2-bromo-1,3-dichloro-5-methoxy- | Orgasynth [orgasynth.com]
- 5. labsolu.ca [labsolu.ca]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. adichemistry.com [adichemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. diposit.ub.edu [diposit.ub.edu]
A Multi-Modal Spectroscopic Approach to the Definitive Structure Elucidation of 2-bromo-1,3-dichloro-5-methoxybenzene
Abstract
In the landscape of pharmaceutical research and materials science, the precise structural characterization of polysubstituted aromatic compounds is a non-negotiable prerequisite for understanding their function, reactivity, and safety. Trivial errors in isomer assignment can lead to the derailment of research programs and significant financial loss. This technical guide provides an in-depth, field-proven methodology for the unequivocal structure elucidation of 2-bromo-1,3-dichloro-5-methoxybenzene. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each analytical choice is detailed, presenting a self-validating workflow that culminates in the unambiguous confirmation of the target structure.
Foundational Analysis: Establishing the Molecular Blueprint
The primary challenge with a molecule like this compound lies in its isomerism. The benzene ring can accommodate these four substituents in numerous arrangements. Our first objective is not to determine the substitution pattern, but to confirm the fundamental molecular formula and the presence of key functional groups. This establishes the elemental "pieces" we must assemble.
High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight
Causality: Before any structural arrangement is considered, the elemental composition must be confirmed. HRMS is the definitive technique for this purpose, offering mass accuracy sufficient to validate a single molecular formula from countless possibilities. Furthermore, the isotopic distribution pattern of halogens provides an immediate, high-confidence confirmation of their presence and number.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Infusion: The sample is directly infused into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: A positive ion mode is selected, applying a capillary voltage of 3.5-4.5 kV.
-
Data Acquisition: Mass spectra are acquired over a range of m/z 100-500. An internal calibrant (lock mass) is used to ensure high mass accuracy throughout the run.
Data Interpretation & Validation: The molecular formula C₇H₅BrCl₂O has a calculated monoisotopic mass of 253.8901 Da.[1] The key validation lies in observing the unique isotopic cluster created by the presence of one bromine atom (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and two chlorine atoms (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a characteristic pattern of peaks (M+, M+2, M+4, M+6) with predictable relative intensities. The congruence between the measured exact mass and the theoretical mass, combined with the correct isotopic pattern, provides unequivocal confirmation of the molecular formula.
Table 1: HRMS Isotopic Cluster Analysis for C₇H₅BrCl₂O
| Isotopic Peak | Dominant Isotopes | Calculated m/z | Observed m/z | Relative Intensity (%) |
| M+ | ⁷⁹Br, ³⁵Cl, ³⁵Cl | 253.8901 | 253.8903 | 100.0 |
| M+2 | ⁸¹Br, ³⁵Cl, ³⁵Cl / ⁷⁹Br, ³⁷Cl, ³⁵Cl | 255.8880 | 255.8882 | 97.5 |
| M+4 | ⁸¹Br, ³⁷Cl, ³⁵Cl / ⁷⁹Br, ³⁷Cl, ³⁷Cl | 257.8859 | 257.8861 | 47.4 |
| M+6 | ⁸¹Br, ³⁷Cl, ³⁷Cl | 259.8838 | 259.8840 | 7.7 |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: While MS confirms the elemental makeup, IR spectroscopy provides rapid confirmation of the core chemical bonds and functional groups present, verifying the "aromatic ether" classification.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact.
-
The spectrum is recorded over a range of 4000-600 cm⁻¹. A background spectrum of the clean crystal is subtracted.
Data Interpretation: The spectrum is analyzed for characteristic absorption bands that confirm the presence of the aromatic ring and the methoxy group.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Structural Implication |
| ~3080 | Aromatic C-H Stretch | Confirms protons on the benzene ring.[2][3] |
| ~1560, ~1450 | Aromatic C=C In-Ring Stretch | Confirms the presence of the benzene ring.[3] |
| ~1250, ~1050 | Aryl-O-C Asymmetric & Symmetric Stretch | Confirms the aryl ether (methoxy) linkage. |
| ~850 | C-H Out-of-Plane Bending | Suggests a specific substitution pattern (isolated H). |
The Core Investigation: Unraveling Connectivity with NMR
With the molecular formula and functional groups established, NMR spectroscopy is deployed to map the precise atomic connectivity. Our strategy is hierarchical, starting with simple 1D experiments to count proton and carbon environments and progressing to 2D experiments to build the molecular skeleton.
Caption: Logical workflow for structure elucidation.
¹H NMR Spectroscopy: The Proton Inventory
Causality: The number of signals, their chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum provide the first definitive look at the proton framework of the molecule.
Experimental Protocol:
-
Sample Preparation: ~5-10 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: The spectrum is acquired on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
Data Interpretation: The structure contains two distinct types of protons: those on the aromatic ring and those in the methoxy group.
-
Aromatic Region (δ 6.5-8.0 ppm): The two aromatic protons are in different chemical environments.[4][5] They are situated meta to each other, which typically results in a small coupling constant (⁴JHH) of 2-3 Hz. They appear as two distinct doublets, each integrating to 1H.
-
Aliphatic Region (δ 3.5-4.0 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons. They appear as a sharp singlet, integrating to 3H.
¹³C NMR & DEPT-135 Spectroscopy: The Carbon Skeleton
Causality: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes carbons with attached protons (CH/CH₃) from quaternary carbons. This combination is crucial for confirming the substitution level of the ring.
Experimental Protocol:
-
Using the same sample from the ¹H NMR experiment, ¹³C and DEPT-135 spectra are acquired.
-
Proton decoupling is used for the standard ¹³C spectrum to produce singlets for all carbons.
Data Interpretation: The molecule lacks symmetry, meaning all 7 carbons are unique.
-
¹³C Spectrum: Seven distinct signals are expected. Six in the aromatic region (δ 110-160 ppm) and one for the methoxy carbon (δ 55-60 ppm).[4][6][7]
-
DEPT-135 Spectrum: This experiment is pivotal. It will show only the carbons with an odd number of attached protons as positive peaks. Therefore, we expect to see three positive signals: two for the aromatic C-H carbons and one for the methoxy -CH₃ carbon. The four quaternary carbons (C-Br, 2x C-Cl, C-O) will be absent. This result validates that the ring is tetrasubstituted.
Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | δ ¹H (ppm) | Multiplicity | J (Hz) | δ ¹³C (ppm) | DEPT-135 |
| H-4 / H-6 | ~7.15 | d | ~2.5 | ~116.0 | CH (+) |
| H-6 / H-4 | ~6.90 | d | ~2.5 | ~114.5 | CH (+) |
| -OCH₃ | ~3.85 | s | - | ~56.5 | CH₃ (+) |
| C-1 / C-3 | - | - | - | ~135.0 | Quat (0) |
| C-3 / C-1 | - | - | - | ~134.8 | Quat (0) |
| C-2 | - | - | - | ~118.0 | Quat (0) |
| C-5 | - | - | - | ~160.0 | Quat (0) |
(Note: Chemical shifts are estimates based on typical substituent effects and may vary slightly.)
2D NMR: Assembling the Final Structure
Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected. HSQC links protons directly to their attached carbons, and HMBC reveals longer-range connectivities (2-3 bonds), which are essential for piecing together the substitution pattern.
Experimental Protocols: Standard pulse programs for COSY, HSQC, and HMBC are run on the same sample.
A. COSY (¹H-¹H Correlation): The Neighboring Protons The COSY spectrum will show a cross-peak connecting the two aromatic doublet signals, confirming they are coupled to each other. This supports the meta relationship.
B. HSQC (Heteronuclear Single Quantum Coherence): The C-H Connections This experiment definitively assigns which proton is attached to which carbon.
Caption: HSQC correlations link protons to their directly attached carbons.
C. HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Evidence HMBC provides the final, unambiguous proof of the substitution pattern by revealing correlations between protons and carbons that are 2 or 3 bonds away.
Key Expected Correlations:
-
-OCH₃ Protons (δ ~3.85): These protons will show a strong correlation to the carbon they are attached to via the oxygen (C-5, at δ ~160.0), a ²J correlation. They will also show ³J correlations to the two adjacent ring carbons, C-4 and C-6. This single set of correlations places the methoxy group between two C-H groups.
-
Aromatic Proton H-4 (δ ~7.15): This proton will show correlations to the quaternary carbons at C-2 (³J) and C-5 (²J), and to the other protonated carbon, C-6 (²J).
-
Aromatic Proton H-6 (δ ~6.90): This proton will show correlations to the quaternary carbons at C-1 (³J) and C-5 (²J), and to the other protonated carbon, C-4 (²J).
The observation of these specific long-range correlations allows for the unequivocal assembly of the fragments, confirming the 2-bromo, 1,3-dichloro, and 5-methoxy substitution pattern.
Caption: Key HMBC correlations confirming the molecular skeleton.
Conclusion: A Self-Validating Structural Assignment
The structure of this compound is definitively confirmed through the systematic application and logical integration of multiple spectroscopic techniques. HRMS validated the exact molecular formula (C₇H₅BrCl₂O) and the presence of the required halogens. FT-IR confirmed the expected aromatic ether functionality. A comprehensive suite of NMR experiments provided the conclusive evidence for the substitution pattern. ¹H and ¹³C NMR established the inventory of proton and carbon environments, with DEPT-135 confirming a tetrasubstituted ring. Finally, 2D NMR, particularly the long-range correlations observed in the HMBC spectrum, served as the ultimate arbiter, piecing together the molecular puzzle with irrefutable connectivity evidence. This multi-modal approach represents a robust, self-validating system for the structural elucidation of complex small molecules, ensuring the highest degree of confidence for researchers in drug development and beyond.
References
- PubChem. This compound.
- Smith, B. C. Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. [Link]
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]
- Beilstein Journals. Supplementary Information. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. NMR Spectroscopy of Aromatic Compounds. University of Wisconsin-Madison Chemistry Department. [Link]
- Chemistry LibreTexts. 15.
- Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
- University of Wisconsin.
- Alotaibi, M. H., et al. Synthesis and Structure Elucidation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide. Molecules. [Link]
Sources
- 1. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
physical properties of 4-bromo-3,5-dichloroanisole.
An In-depth Technical Guide to the Physical Properties of 4-bromo-3,5-dichloroanisole
Prepared by: Gemini, Senior Application Scientist
Introduction
4-bromo-3,5-dichloroanisole is a halogenated aromatic compound with significant potential in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic ring offers multiple reaction sites for further chemical modification. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring safe handling, appropriate reaction conditions, and effective purification strategies. This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-bromo-3,5-dichloroanisole, grounded in established chemical principles and supported by data from analogous compounds. We will also delve into the standard experimental methodologies for determining these properties, offering insights into the rationale behind these well-established protocols.
Molecular Structure and Key Identifiers
The structural formula of 4-bromo-3,5-dichloroanisole is presented below, along with its key chemical identifiers.
-
Chemical Name: 4-bromo-3,5-dichloroanisole
-
Canonical SMILES: COC1=CC(=C(C(=C1)Cl)Br)Cl
-
InChI Key: SVEZPKVUIXAEOX-UHFFFAOYSA-N[5]
Summary of Physical Properties
The following table summarizes the key
| Property | Value | Source/Comment |
| Appearance | White solid | [6] |
| Melting Point | 77-78 °C | [6] |
| Boiling Point | Not available | Likely high boiling and may decompose at atmospheric pressure. |
| Density | Not available | Predicted to be denser than water. |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | Based on chemical structure. |
Detailed Physical Property Analysis
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For 4-bromo-3,5-dichloroanisole, the experimentally determined melting point is 77-78 °C [6]. A sharp melting range, typically within 1-2 °C, is indicative of a high-purity sample. The presence of impurities will generally lead to a depression and broadening of the melting point range.
The determination of a melting point is a fundamental technique in organic chemistry. The following protocol outlines the capillary method, a widely used and reliable approach.
Principle: A small, finely powdered sample of the solid is heated slowly in a capillary tube. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dry solid is finely crushed into a powder on a watch glass.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the lower limit of the melting range. The temperature at which the last crystal melts is recorded as the upper limit.
Boiling Point
The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.
Principle: A liquid is heated in a small tube containing an inverted capillary. As the liquid heats, the air in the capillary expands and escapes. At the boiling point, a steady stream of bubbles will emerge from the capillary. Upon cooling, the liquid will be drawn back into the capillary when the vapor pressure of the liquid equals the external pressure.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the liquid (0.5-1 mL) is placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed, open end down, into the test tube.
-
Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is heated gently.
-
Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Solubility
The solubility of 4-bromo-3,5-dichloroanisole can be predicted based on its molecular structure. The molecule has a large, nonpolar aromatic ring and halogen substituents, with a small, weakly polar methoxy group. This structure dictates its solubility behavior according to the "like dissolves like" principle.
-
Water: Insoluble. The large nonpolar portion of the molecule dominates, preventing it from forming significant hydrogen bonds with water.
-
Nonpolar Organic Solvents (e.g., Toluene, Hexane, Dichloromethane): Soluble. The nonpolar nature of these solvents allows for effective van der Waals interactions with the aromatic ring and halogen atoms of 4-bromo-3,5-dichloroanisole.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Likely soluble. These solvents have a moderate polarity and can interact with the methoxy group while also solvating the nonpolar parts of the molecule.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Sparingly soluble to soluble. The solubility will depend on the balance between the nonpolar interactions and the potential for weak hydrogen bonding with the methoxy group.
Principle: A small amount of the solute is mixed with a solvent, and the mixture is observed to see if the solute dissolves.
Step-by-Step Methodology:
-
Solvent Addition: Approximately 1 mL of the solvent is added to a small test tube.
-
Solute Addition: A small amount of the solid (about 20-30 mg) is added to the test tube.
-
Mixing: The test tube is agitated or vortexed for 1-2 minutes to facilitate dissolution.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If it remains as a solid, it is insoluble.
Spectroscopic Properties (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals:
-
Aromatic Protons (H-2, H-6): A singlet in the region of 7.0-7.5 ppm . Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent and will appear as a single peak.
-
Methoxy Protons (-OCH₃): A singlet at approximately 3.8-4.0 ppm . This signal will integrate to three protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show five distinct signals, as the two pairs of carbons ortho and meta to the methoxy group are equivalent due to symmetry:
-
C-1 (C-OCH₃): ~155-160 ppm
-
C-3, C-5 (C-Cl): ~130-135 ppm
-
C-4 (C-Br): ~115-120 ppm
-
C-2, C-6 (C-H): ~110-115 ppm
-
-OCH₃: ~55-60 ppm
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹ (multiple bands)
-
C-O-C stretching (asymmetric): ~1250 cm⁻¹
-
C-O-C stretching (symmetric): ~1030-1050 cm⁻¹
-
C-Cl stretching: ~700-850 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry
The mass spectrum will be characterized by a complex isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6). The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and two ³⁵Cl atoms.
-
Molecular Ion (M⁺): A cluster of peaks around m/z 254, 256, 258, and 260.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) to give an ion at m/z 241 (and its isotopic variants).
-
Loss of a bromine radical (•Br) to give an ion at m/z 177 (and its isotopic variants).
-
Loss of a chlorine radical (•Cl) to give an ion at m/z 221 (and its isotopic variants).
-
Conclusion
This technical guide has provided a detailed overview of the While some experimental data, particularly spectroscopic information, is not publicly available, reliable predictions based on its chemical structure and established principles of organic chemistry can guide its use in a research and development setting. The experimental protocols described herein represent standard, validated methods for the characterization of this and other organic compounds, underscoring the importance of a strong foundational understanding of physical properties in the chemical sciences.
References
- Alachem Co., Ltd. 174913-20-3 | 4-Bromo-3,5-dichloroanisole. [Link]
- Wu, H., & Hynes Jr, J. (2010). Supporting Information for "A Mild and Efficient Method for the N-Acetylation of Anilines". Organic Letters, 12(6), 1192–1195. The specific data point is from a generic supporting information document where this compound is listed as "1".
- NIST. 4-Bromo-3,5-dichloroanisole. NIST Chemistry WebBook. [Link]
- Journal of the Chemical Society, Perkin Transactions 2.
- PubChem. 4-Bromo-3-nitroanisole. [Link]
- SpectraBase. 4-Bromo-3-chloroaniline - Optional[FTIR] - Spectrum. [Link]
- NIST. Benzene, 1-bromo-3,5-dichloro-. NIST Chemistry WebBook. [Link]
- NIST. 4-Bromo-3-nitroanisole. NIST Chemistry WebBook. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 2-Bromo-1,3-dichloro-5-methoxybenzene
This guide provides a comprehensive overview of the synthetic pathways for obtaining 2-bromo-1,3-dichloro-5-methoxybenzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights into the chemical principles governing these transformations.
Introduction to this compound
This compound is a polysubstituted aromatic compound featuring a methoxy group and three halogen atoms (one bromine and two chlorines) on the benzene ring.[1] This specific substitution pattern makes it a valuable intermediate for further chemical modifications, potentially through cross-coupling reactions or nucleophilic aromatic substitution, to construct more complex molecular architectures.
Primary Synthetic Strategies
Two principal synthetic routes emerge as the most viable for the preparation of this compound. The choice between these pathways will largely depend on the availability of starting materials, desired scale, and safety considerations.
-
Route A: The Sandmeyer reaction, a classic and reliable method for introducing a halide onto an aromatic ring, starting from the corresponding aniline.
-
Route B: Electrophilic aromatic substitution, specifically the direct bromination of a dichlorinated anisole precursor.
The following sections will delve into the specifics of each of these synthetic approaches.
Route A: Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction provides a robust method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[2][3][4][5][6] In this case, the commercially available 2,6-dichloro-4-methoxyaniline serves as an ideal starting material.[7][8]
Overview of the Sandmeyer Reaction Pathway
The overall transformation involves two key steps:
-
Diazotization: The conversion of the primary aromatic amine (2,6-dichloro-4-methoxyaniline) into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.
-
Sandmeyer Reaction: The displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) salt, typically copper(I) bromide.[2][3]
Experimental Protocol
Step 1: Diazotization of 2,6-dichloro-4-methoxyaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-dichloro-4-methoxyaniline (1 equivalent).
-
Add a suitable acid, such as a mixture of hydrobromic acid and sulfuric acid, and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction with Copper(I) Bromide
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Cool the copper(I) bromide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The reaction mixture can then be worked up by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and purification by column chromatography or distillation.
Mechanistic Insights
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2][3] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide complex, regenerating the copper(I) catalyst and forming the desired aryl bromide.
Visualization of the Sandmeyer Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Route B: Synthesis via Electrophilic Bromination
An alternative approach is the direct bromination of a suitable precursor through electrophilic aromatic substitution. The starting material for this route would be 3,5-dichloroanisole. The methoxy group is an ortho-, para-director; however, the para position is blocked, and the two ortho positions are sterically hindered by the adjacent chlorine atoms. This directing effect will guide the incoming electrophile (bromine) to the desired position.
Overview of the Electrophilic Bromination Pathway
This synthesis involves a single step where 3,5-dichloroanisole is treated with a brominating agent in the presence of a suitable solvent and potentially a catalyst.
Experimental Protocol
-
In a flask protected from light, dissolve 3,5-dichloroanisole (1 equivalent) in a suitable solvent such as acetic acid or a halogenated solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the brominating agent (e.g., liquid bromine or N-bromosuccinimide, 1.05 equivalents) dropwise.
-
If required, a Lewis acid catalyst (e.g., FeCl3 or AlCl3) can be added to increase the electrophilicity of the bromine.
-
Allow the reaction to stir at a low temperature until completion, which can be monitored by techniques like TLC or GC-MS.
-
Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
The product is then extracted, washed, dried, and purified.
Mechanistic Insights
Electrophilic aromatic bromination involves the attack of the electron-rich aromatic ring on an electrophilic bromine species. The methoxy group activates the ring towards electrophilic attack and directs the substitution to the ortho and para positions. In the case of 3,5-dichloroanisole, the C2, C4, and C6 positions are activated. The C4 (para) position is unsubstituted and therefore the most likely site of bromination. The chlorine atoms are deactivating but also ortho-, para-directing, which does not conflict with the directing effect of the methoxy group in this specific substitution pattern.
Visualization of the Electrophilic Bromination Pathway
Caption: Synthetic pathway for this compound via electrophilic bromination.
Comparison of Synthetic Routes
| Feature | Route A: Sandmeyer Reaction | Route B: Electrophilic Bromination |
| Starting Material | 2,6-dichloro-4-methoxyaniline | 3,5-dichloroanisole |
| Key Transformation | Diazotization followed by Sandmeyer reaction | Electrophilic aromatic substitution |
| Reagents | Sodium nitrite, mineral acids, copper(I) bromide | Brominating agent (Br2 or NBS), optional Lewis acid |
| Advantages | High regioselectivity, well-established reaction | Potentially fewer steps, milder conditions possible with NBS |
| Disadvantages | Diazonium salts can be unstable, requires careful temperature control | Potential for over-bromination, handling of liquid bromine |
Conclusion
Both the Sandmeyer reaction starting from 2,6-dichloro-4-methoxyaniline and the direct electrophilic bromination of 3,5-dichloroanisole represent viable and effective strategies for the synthesis of this compound. The selection of the optimal route will be guided by factors such as the commercial availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the specific reagents and reaction conditions involved. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical intermediate.
References
- Wikipedia. Sandmeyer reaction. [Link]
- Quick Company.
- The Royal Society of Chemistry.
- PubChem. This compound. [Link]
- L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Google Patents. Process for producing 2-bromo-5-methoxybenzyl bromide.
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- WIPO Patentscope. Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. [Link]
- PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
- ResearchGate.
- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Rhodium.ws. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. [Link]
- TopSCHOLAR.
- RSC Publishing.
- Organic Syntheses. Working with Hazardous Chemicals. [Link]
- Organic Syntheses Procedure. o-CHLOROBROMOBENZENE. [Link]
- Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
- SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. [Link]
Sources
- 1. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. 2,6-Dichloro-4-methoxyaniline | 6480-66-6 | FD21626 [biosynth.com]
- 8. scbt.com [scbt.com]
Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Bromo-1,3-dichloro-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Diligence
The landscape of chemical research is one of constant exploration, often venturing into territories where comprehensive safety data for novel or rare compounds is not yet established. 2-Bromo-1,3-dichloro-5-methoxybenzene (CAS No. 174913-20-3) is one such compound. While it holds potential as a versatile synthetic precursor in various research and development applications, a specific, publicly available Safety Data Sheet (SDS) with exhaustive toxicological data is not readily accessible at the time of this publication.
This guide, therefore, is constructed upon a foundation of established principles for the safe handling of halogenated aromatic compounds and substituted anisoles. The protocols and recommendations herein are derived from the safety profiles of structurally analogous chemicals. It is imperative that the user of this guide understands that this information serves as a robust starting point for risk assessment and safe practice, not a definitive substitute for a compound-specific SDS. All laboratory personnel must supplement this guide with their institution's safety protocols and exercise prudent scientific judgment.
Compound Profile and Inferred Hazard Analysis
This compound is a polyhalogenated aromatic ether. Its structure, featuring a benzene ring substituted with bromine, chlorine, and a methoxy group, suggests a certain reactivity profile and dictates its likely toxicological characteristics.[1]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅BrCl₂O | PubChem[1] |
| Molecular Weight | 255.92 g/mol | PubChem[1] |
| CAS Number | 174913-20-3 | PubChem[1] |
| Synonyms | 4-Bromo-3,5-dichloroanisole | Alachem Co., Ltd.[2], PubChem[1] |
The presence of multiple halogen atoms and an electron-donating methoxy group on the aromatic ring influences the molecule's electronic properties and, consequently, its reactivity and potential biological interactions.[3] Halogenated aromatic compounds, as a class, are known to exhibit varying degrees of toxicity, and many can be irritants or sensitizers.[4]
Based on the safety data for similar halogenated and methoxylated benzene derivatives, we can infer the following potential hazards for this compound:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[5][6]
-
Serious Eye Irritation: Expected to cause serious eye irritation or damage.[5][6]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[5][6]
-
Harmful if Swallowed: Ingestion may be harmful.[7]
It is also prudent to assume that long-term exposure to brominated and chlorinated compounds may carry additional health risks, including the potential for endocrine disruption and other systemic effects.[4][8]
The Cornerstone of Safety: A Multi-Layered PPE Protocol
A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable when handling this compound. The following protocol is designed to provide a robust barrier against the inferred hazards.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN166 or NIOSH standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes of the chemical or solvents, which are likely to cause severe eye irritation. |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron is recommended. | Prevents incidental skin contact and protects personal clothing from contamination. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or Viton®). Gloves must be inspected for integrity before each use. | Provides a direct barrier against skin contact. The choice of glove material should be cross-referenced with the solvents being used in the procedure. |
| Respiratory Protection | All handling of this compound should be performed within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes the risk of inhaling potentially irritating or harmful vapors or aerosols. |
Self-Validation Check: Before commencing any work, visually inspect all PPE for defects. Ensure gloves are of the correct material and thickness for the duration of the task. After work is complete, remove PPE in a manner that avoids cross-contamination.
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a structured approach to handling this compound in a laboratory setting. The causality behind each step is explained to foster a deeper understanding of the safety rationale.
Step 1: Pre-Experiment Preparation and Risk Assessment
-
Action: Review this guide and any available safety information for analogous compounds. Consult your institution's chemical safety officer.
-
Causality: To ensure a thorough understanding of the potential hazards and to integrate institutional safety protocols into your workflow.
Step 2: Engineering Controls and Workspace Setup
-
Action: Ensure a certified chemical fume hood is available and functioning correctly. The work area within the hood should be clean and uncluttered.
-
Causality: A fume hood is the primary engineering control to prevent inhalation exposure to volatile compounds or aerosols. A clean workspace minimizes the risk of accidental spills and cross-contamination.
Step 3: Donning of Personal Protective Equipment
-
Action: Put on all required PPE as outlined in the table above before handling the chemical.
-
Causality: To establish a protective barrier before any potential exposure occurs.
Step 4: Chemical Handling and Dispensing
-
Action: Handle the solid or any solutions of the compound exclusively within the fume hood. Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid, and calibrated glassware for solutions.
-
Causality: To contain any dust or vapors and to ensure accurate measurement, which is crucial for both experimental success and safety.
Step 5: Post-Experiment Decontamination and Waste Disposal
-
Action: Decontaminate all glassware and equipment that has come into contact with the compound using a suitable solvent. Collect all waste, including contaminated PPE and rinsates, in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[9]
-
Causality: To prevent the unintentional release of the chemical into the environment and to ensure compliance with hazardous waste regulations. Halogenated and non-halogenated waste streams must be segregated.[9]
Emergency Procedures: A Self-Validating Response Plan
In the event of an accidental exposure or spill, a rapid and informed response is critical.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]
-
In Case of Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In Case of Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
In Case of a Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Storage and Disposal: Ensuring Long-Term Safety and Environmental Protection
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
Store in a locked cabinet or other secure location to prevent unauthorized access.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the waste in accordance with all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in regular trash.[9]
Visualization of the Risk Assessment and Handling Workflow
The following diagram illustrates the logical flow of the risk assessment and handling process for this compound.
Caption: Workflow for Risk Assessment and Safe Handling.
References
- Alachem Co., Ltd. 4-Bromo-3,5-dichloroanisole. [Link]
- Birnbaum, L. S., & Staskal, D. F. (2010). Brominated and chlorinated flame retardants: the San Antonio statement. Environmental health perspectives, 118(12), A514–A515. [Link]
- ChemDmart.
- PubChem. This compound. [Link]
- Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-4,5-dichloro-2-fluorobenzene. [Link]
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
- Carl ROTH.
- ResearchGate. Concentrations of chlorinated and brominated contaminants and their metabolites in serum of harbour seals and harbour porpoises. [Link]
- ResearchGate.
- National Institutes of Health.
- PubMed. Health toxicity effects of brominated flame retardants: From environmental to human exposure. [Link]
- Safe Work Australia.
Sources
- 1. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 174913-20-3 | 4-Bromo-3,5-dichloroanisole - Alachem Co., Ltd. [alachem.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. chemdmart.com [chemdmart.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Molecular Landscape: A Technical Guide to the Molecular Weight of C7H5BrCl2O
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical and pharmaceutical sciences, the molecular weight of a compound is a foundational parameter, a gateway to understanding its physical properties, chemical reactivity, and, ultimately, its potential as a therapeutic agent. This guide provides a comprehensive exploration of the molecular weight of the chemical entity C7H5BrCl2O, delving into its theoretical calculation, experimental verification, and profound implications in the realm of drug discovery and development.
Part 1: Theoretical Determination of Molecular Weight
The molecular formula C7H5BrCl2O represents a specific combination of atoms, each with its own distinct atomic weight. The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation relies on the standard atomic weights of the constituent elements, which are weighted averages of the masses of their naturally occurring isotopes.[1][2]
To determine the molecular weight of C7H5BrCl2O, we must first identify the atomic weight of each element:
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 7 | 12.011[3][4][5][6] |
| Hydrogen | H | 5 | 1.008[5][7][8][9] |
| Bromine | Br | 1 | 79.904[5][10][11][12][13] |
| Chlorine | Cl | 2 | 35.453[2][5][14] |
| Oxygen | O | 1 | 15.999[5][15][16][17][18] |
The molecular weight (MW) is calculated as follows:
MW = (7 * 12.011) + (5 * 1.008) + (1 * 79.904) + (2 * 35.453) + (1 * 15.999) MW = 84.077 + 5.040 + 79.904 + 70.906 + 15.999 MW = 255.926 g/mol
This calculated value represents the molar mass of C7H5BrCl2O, a critical piece of information for stoichiometry, solution preparation, and analytical characterizations.
Part 2: The Significance of Molecular Weight in Drug Development
The molecular weight of a compound is far from being a mere numerical value; it is a pivotal determinant of a drug candidate's pharmacokinetic and pharmacodynamic properties.[19][20] In the early stages of drug discovery, molecular weight is a key parameter in assessing the "drug-likeness" of a molecule.
Absorption, Distribution, Metabolism, and Excretion (ADME):
A compound's ability to be absorbed by the body, distribute to its target, be metabolized, and then excreted is profoundly influenced by its molecular weight. Generally, lower molecular weight compounds (typically under 500 g/mol ) exhibit better absorption characteristics as they can more readily cross biological membranes. The molecular weight of C7H5BrCl2O, at approximately 256 g/mol , falls well within this favorable range, suggesting a higher probability of good oral bioavailability.
Target Binding and Efficacy:
While lower molecular weight is often favored for ADME properties, the complexity and specificity of a drug's interaction with its biological target can sometimes necessitate a larger, more intricate molecular architecture. However, a lower molecular weight often correlates with higher ligand efficiency, a measure of the binding energy per atom. This makes smaller molecules, like the one , potentially more efficient binders to their targets.
The presence of halogen atoms like bromine and chlorine in the structure of C7H5BrCl2O is also noteworthy. Halogenated compounds are prevalent in pharmaceuticals and can significantly influence a molecule's properties, including its binding affinity and metabolic stability.[21]
Part 3: Experimental Verification of Molecular Weight
While theoretical calculation provides a precise expected molecular weight, experimental verification is a cornerstone of chemical analysis, ensuring the identity and purity of a synthesized compound.[22] Several analytical techniques can be employed for this purpose, with mass spectrometry being the most definitive and widely used method.[23][24]
Mass Spectrometry: The Gold Standard
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[23] This allows for the precise determination of the molecular weight of a compound and can also provide valuable information about its structure.[24]
Experimental Workflow for Mass Spectrometry:
Caption: A simplified workflow for determining the molecular weight of C7H5BrCl2O using mass spectrometry.
Detailed Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation:
-
Accurately weigh a small amount of the C7H5BrCl2O compound.
-
Dissolve the compound in a high-purity solvent compatible with ESI-MS, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL. The inclusion of a small amount of formic acid (e.g., 0.1%) can aid in protonation and enhance ionization efficiency.[25]
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analyte.
-
-
Sample Infusion and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum in the positive ion mode, scanning a mass range that encompasses the expected molecular weight of C7H5BrCl2O (e.g., m/z 100-400).
-
-
Data Analysis and Interpretation:
-
Identify the molecular ion peak ([M+H]+), which will appear at a mass-to-charge ratio corresponding to the molecular weight of the compound plus the mass of a proton (approximately 256.933 m/z).
-
Observe the characteristic isotopic pattern. The presence of bromine and two chlorine atoms will result in a distinctive isotopic cluster of peaks. Bromine has two major isotopes, 79Br and 81Br, in roughly a 1:1 ratio.[11][12] Chlorine has two major isotopes, 35Cl and 37Cl, in approximately a 3:1 ratio. This unique isotopic signature provides a high degree of confidence in the identification of the compound.
-
The following diagram illustrates the logical process of confirming the molecular weight and elemental composition through the isotopic pattern.
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. #6 - Carbon - C [hobart.k12.in.us]
- 7. quora.com [quora.com]
- 8. #1 - Hydrogen - H [hobart.k12.in.us]
- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 12. Bromine - Wikipedia [en.wikipedia.org]
- 13. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 15. Atomic Number and Atomic Mass of Oxygen - Oreate AI Blog [oreateai.com]
- 16. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 17. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 18. Oxygen - Wikipedia [en.wikipedia.org]
- 19. Molecular weight (MW): Significance and symbolism [wisdomlib.org]
- 20. bettersizeinstruments.com [bettersizeinstruments.com]
- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. howengineeringworks.com [howengineeringworks.com]
- 23. scribd.com [scribd.com]
- 24. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 25. asdlib.org [asdlib.org]
Methodological & Application
Application Note: Regioselective Formation of 2,6-Dichloro-4-methoxyphenylmagnesium Bromide
Abstract: This document provides a comprehensive guide for the regioselective synthesis of 2,6-dichloro-4-methoxyphenylmagnesium bromide from 2-bromo-1,3-dichloro-5-methoxybenzene. Grignard reagents derived from polyhalogenated aromatic systems are pivotal intermediates in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The primary challenge lies in achieving chemoselectivity, wherein the magnesium insertion occurs exclusively at the most reactive carbon-halogen bond. This protocol details the principles of selectivity, optimized reaction conditions, in-process characterization, and safety considerations to ensure a reliable and reproducible outcome.
Principle and Scientific Background
The formation of a Grignard reagent involves the oxidative addition of magnesium metal into a carbon-halogen bond.[1][2] In a polyhalogenated substrate like this compound, the selectivity of this insertion is governed by the differing bond dissociation energies of the carbon-halogen bonds.[3] The reactivity of carbon-halogen bonds towards magnesium follows the trend C-I > C-Br > C-Cl >> C-F.[4][5] This established reactivity hierarchy is due to the C-Br bond being significantly weaker than the C-Cl bond, which provides a strong thermodynamic and kinetic basis for the selective formation of the desired organomagnesium species, leaving the two C-Cl bonds intact.[3]
The electron-donating methoxy (-OCH₃) group on the aromatic ring can influence the reaction rate, but does not alter the fundamental selectivity order of the halogens.[6] The entire process must be conducted under strictly anhydrous and inert conditions, as Grignard reagents are potent bases and nucleophiles that are rapidly quenched by protic sources like water or alcohols.[7][8]
Diagram 1: Regioselective Grignard Reagent Formation.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich, Alfa Aesar | Store in a desiccator. |
| Magnesium Turnings | >99.5% | Acros Organics | For Grignard synthesis. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Sigma-Aldrich | Required for reaction solvent.[4] |
| Iodine (I₂) | Crystal, Reagent Grade | J.T. Baker | Used as an activating agent.[9] |
| 1,2-Dibromoethane | >98% | Alfa Aesar | Alternative activating agent.[10][11] |
| Anhydrous Lithium Chloride (LiCl) | >99% | Strem Chemicals | For titration.[12] |
| Standardized sec-Butanol in Toluene | ~1.0 M | Sigma-Aldrich | For titration. |
| 1,10-Phenanthroline | Reagent Grade | Acros Organics | Indicator for titration. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Local Supplier | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass-stoppered flasks and Schlenk tubes
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Schlenk line or inert gas manifold
-
Syringes and needles (oven-dried)
-
Standard laboratory glassware (graduated cylinders, beakers)
Experimental Protocol
Pre-Reaction Preparations
-
Glassware: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen). This process removes adsorbed water.[1]
-
Solvent: Use freshly distilled anhydrous THF or from a solvent purification system. Even commercially available anhydrous solvents should be checked for peroxides and moisture content.
-
Magnesium Activation: The passivating layer of magnesium oxide on the turnings must be removed to initiate the reaction.[11]
-
Place magnesium turnings (1.2 eq.) in the reaction flask.
-
Add a magnetic stir bar.
-
Flame-dry the flask containing the magnesium under vacuum and backfill with inert gas. Repeat three times.
-
Chemical Activation (Method A - Iodine): Add one or two small crystals of iodine. The purple vapor will dissipate as it reacts with the Mg surface.[9]
-
Chemical Activation (Method B - 1,2-Dibromoethane): Add a small amount (~5 mol%) of 1,2-dibromoethane to the magnesium in a small volume of THF. Gentle warming should initiate bubbling (ethene evolution), which indicates an activated surface.[10][11]
-
Mechanical Activation: Vigorous stirring of the dry magnesium turnings under an inert atmosphere for several hours can also be effective.[13]
-
Diagram 2: Experimental Workflow for Grignard Reagent Synthesis.
Grignard Reagent Formation
-
Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel.
-
Add a small portion (~5-10%) of this solution to the activated magnesium turnings.
-
The reaction initiation is indicated by a gentle exotherm and often a brownish, cloudy appearance of the solution. If the reaction does not start, gentle warming with a heat gun may be required.[14]
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. Vigorous reflux should be avoided as it can promote side reactions.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should appear as a dark grey to brown suspension.
In-Process Control and Characterization
The concentration of the active Grignard reagent must be determined before its use in subsequent reactions. Titration is the most reliable method.[15] The titration with iodine is a robust method based on a 1:1 stoichiometry.[12][16]
Protocol: Titration with Iodine
-
Preparation: In a flame-dried vial under an inert atmosphere, accurately weigh a known mass of iodine (e.g., ~254 mg, 1.0 mmol).[16]
-
Add a sufficient volume of a saturated solution of dry LiCl in dry THF (e.g., 3-5 mL) to completely dissolve the iodine, forming a dark brown solution. The LiCl is crucial to prevent precipitation of magnesium salts that can obscure the endpoint.[12][16]
-
Cool the iodine solution to 0 °C in an ice bath.
-
Titration: Slowly add the prepared Grignard reagent solution dropwise from an accurate 1.00 mL syringe to the stirred iodine solution.[15]
-
The endpoint is reached when the characteristic brown color of the iodine is completely discharged, resulting in a colorless or pale yellow solution.[17][18]
-
Record the volume of the Grignard reagent added.
Calculation and Data
The molarity of the Grignard reagent is calculated using the following formula:
Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)
Example Titration Data:
| Parameter | Value |
|---|---|
| Mass of Iodine (I₂) | 0.254 g |
| Moles of Iodine (I₂) | 0.001 mol |
| Volume of Grignard solution added | 1.85 mL |
| Calculated Molarity | 0.54 M |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution |
| Reaction fails to initiate | - Wet glassware or solvent.- Inactive magnesium surface (oxide layer).- Impure aryl halide. | - Ensure all components are scrupulously dry.- Re-activate magnesium using 1,2-dibromoethane or by crushing a few turnings with a glass rod.- Use purified starting material. |
| Low yield of Grignard reagent | - Incomplete reaction.- Wurtz coupling side reaction (R-X + RMgX → R-R).- Reaction with atmospheric O₂ or CO₂. | - Extend reaction time or apply gentle heating.- Maintain dilute conditions and control the rate of addition to avoid localized high concentrations.- Ensure a robust inert atmosphere is maintained throughout. |
| Dark black solution forms | - Formation of finely divided magnesium from side reactions. | - This is often cosmetic and may not indicate a failed reaction. Proceed to titration to confirm the concentration of the active reagent. |
Safety Precautions
-
Anhydrous Ethers: Tetrahydrofuran (THF) can form explosive peroxides upon storage. Always test for peroxides before use if the solvent is not freshly opened or from a purification system.
-
Pyrophoric Potential: While aryl Grignard reagents are less pyrophoric than their alkyl counterparts, they are highly reactive with air and moisture. All operations must be conducted under a positive pressure of an inert gas.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous if the addition of the aryl halide is too rapid. Always have an ice bath ready to cool the reaction if necessary.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times. All operations should be performed in a certified chemical fume hood.
References
- Joniak, P., & Kosik, S. (2010). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 14(5), 1123–1126. [Link]
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- ResearchGate. (2013). How do Grignard Activating Reagents work?
- Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
- Organic Syntheses. (n.d.). Procedure.
- Wikipedia. (n.d.). Grignard reagent.
- Chemistry Stack Exchange. (2017). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Krasovskiy, A., & Knochel, P. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890-891. [Link]
- Quora. (2018). What is the role of halides in the reactivity of Grignard reagent?
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Walczak, M. A. (2024). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 57(1), 1-13. [Link]
- Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide.
- PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
Sources
- 1. byjus.com [byjus.com]
- 2. web.alfredstate.edu [web.alfredstate.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. fiveable.me [fiveable.me]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. chemtips.wordpress.com [chemtips.wordpress.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. youtube.com [youtube.com]
The Versatile Synthon: A Guide to the Use of 2-Bromo-1,3-dichloro-5-methoxybenzene in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. Among the vast arsenal of building blocks available to the synthetic chemist, halogenated aromatics stand out for their predictable reactivity and versatility. This guide provides an in-depth exploration of 2-bromo-1,3-dichloro-5-methoxybenzene (CAS No. 174913-20-3), a polysubstituted aromatic compound poised for a diverse range of synthetic transformations.[1] Its unique substitution pattern—a reactive bromine atom flanked by two deactivating chlorine atoms and influenced by a meta-directing methoxy group—offers a fascinating interplay of electronic and steric effects that can be harnessed for selective bond formation.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. We will delve into the core reactivity of this compound, providing not just step-by-step procedures but also the underlying scientific rationale for the experimental choices, ensuring a robust and reproducible synthetic methodology.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 174913-20-3 | [1] |
| Molecular Formula | C₇H₅BrCl₂O | [1] |
| Molecular Weight | 255.92 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF) | General knowledge |
The key to the synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2 position. The electron-donating methoxy group, while meta to the bromine, influences the overall electron density of the ring and can play a role in directing metallation reactions. The two chlorine atoms, being electron-withdrawing, contribute to the electrophilicity of the aromatic ring.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[2] The reaction of this compound with various boronic acids or their derivatives can introduce a wide range of substituents at the C2 position, leading to the synthesis of complex biaryl and related structures.[2][3]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps, particularly with sterically hindered or electron-deficient aryl halides.[4]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the reaction rate and substrate compatibility. Aqueous bases are often used in biphasic solvent systems.[4]
-
Solvent: A variety of solvents can be used, with common choices including toluene, dioxane, and THF, often in the presence of water to dissolve the inorganic base.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-1,3-dichloro-5-methoxybenzene.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 16 | ~75-85 |
| (Yields are representative for this class of reaction and may vary based on specific conditions and scale.) |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides.[6] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C2 position of this compound, providing access to a diverse range of aniline derivatives that are prevalent in pharmaceuticals and agrochemicals.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to Suzuki coupling, a Pd(0) catalyst is employed. Precatalysts like G3 or G4 palladacycles are often used for their air stability and rapid generation of the active catalytic species. The choice of ligand is crucial and often tailored to the specific amine and aryl halide. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[7] For base-sensitive substrates, milder organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, often leading to more homogeneous reaction mixtures.[8][9]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.[6]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 100-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography to yield the desired N-(2,6-dichloro-4-methoxyphenyl)morpholine.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 12 | ~80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Dioxane | 100 | 16 | ~75-85 |
| 3 | Benzylamine | XantPhos Pd G3 (5) | - | DBU | MeCN/Toluene | 140 | 1 | ~70-80 |
| (Yields are representative for this class of reaction and may vary based on specific conditions and scale.) |
Formation of Organometallic Reagents
The bromine atom in this compound can be readily converted into highly reactive organometallic species, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles and bases, enabling a different set of synthetic transformations.
Grignard Reagent Formation and Subsequent Reactions
Treatment of this compound with magnesium metal in an ethereal solvent leads to the formation of the corresponding Grignard reagent, 2,6-dichloro-4-methoxyphenylmagnesium bromide.[10][11] This transformation effectively reverses the polarity of the C2 carbon from electrophilic to nucleophilic.[10] The resulting Grignard reagent can then be reacted with a wide array of electrophiles.
Causality Behind Experimental Choices:
-
Magnesium: Magnesium turnings are typically used. Activation of the magnesium surface is often necessary to initiate the reaction, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10]
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[11][12] They not only serve as the reaction medium but also stabilize the Grignard reagent through coordination. The absence of water is critical, as Grignard reagents are strong bases and will be quenched by protic sources.[11]
-
Initiation: The reaction can sometimes have an induction period. Gentle warming or sonication can help to initiate the formation of the Grignard reagent.
Experimental Protocol: Formation of 2,6-dichloro-4-methoxyphenylmagnesium bromide and reaction with CO₂
Materials:
-
Magnesium turnings (1.5 equiv)
-
Iodine (1 small crystal)
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Carbon Dioxide (gas or solid)
-
Aqueous HCl (e.g., 1 M)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings and a crystal of iodine.
-
Briefly heat the flask with a heat gun under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool, then add a small amount of anhydrous THF.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If not, gentle warming may be required.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
Cool the resulting Grignard solution in an ice bath.
-
Bubble dry CO₂ gas through the solution for 30-60 minutes, or carefully pour the Grignard solution over an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, then quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2,6-dichloro-4-methoxybenzoic acid, which can be purified by crystallization or chromatography.
Potential for Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[13] This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[13] The reaction is highly favored by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) at the ortho and/or para positions to the leaving group, as these groups stabilize the negative charge of the Meisenheimer intermediate.[13]
In the case of this compound, the leaving groups are the halogens. The chlorine atoms are generally less reactive as leaving groups than bromine in SNAr reactions. The methoxy group is electron-donating by resonance, which is destabilizing for the Meisenheimer complex. The chlorine atoms are electron-withdrawing by induction, which provides some activation. However, without strong π-accepting groups like a nitro group, SNAr reactions on this substrate are expected to be challenging and would likely require harsh conditions (high temperatures and/or very strong nucleophiles). The chlorine atoms are ortho and para to each other, which could provide some modest activation for substitution of one of the chlorines, but the methoxy group in the para position to one of the chlorines is deactivating. Therefore, while theoretically possible, SNAr is not the most synthetically useful pathway for functionalizing this particular molecule under standard conditions.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its true power is unlocked through selective transformations that take advantage of the differential reactivity of its halogen atoms. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide reliable and high-yielding methods for the construction of C-C and C-N bonds at the C2 position. Furthermore, the formation of organometallic intermediates like Grignard reagents opens up a complementary set of reactions with a wide range of electrophiles. A clear understanding of the electronic and steric properties of this substrate, coupled with the robust protocols outlined in this guide, will enable researchers to effectively incorporate this synthon into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.
References
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
- Chemistry LibreTexts. (2023).
- University of California, Irvine. (n.d.). Grignard Reaction. [Link]
- Google Patents. (n.d.).
- Clark, J. (2023). An introduction to Grignard reagents. Chemguide. [Link]
- Science.gov. (n.d.). nucleophilic aromatic substitution: Topics by Science.gov. [Link]
- Aditya V. (n.d.).
- Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Chemistry LibreTexts. (2022). 16.
- Google Patents. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (n.d.).
- Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
- The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Common Organic Chemistry. (2012). WO 2012/069948 Al. [Link]
- Smith, D. G., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
- PubMed Central. (n.d.).
- Quora. (2018).
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- ResearchG
- PubMed Central. (n.d.).
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
- Google Patents. (n.d.). Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- MDPI. (n.d.).
- SciELO. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 33(9). [Link]
- PubMed Central. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
- MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(21), 6433. [Link]
- PubMed Central. (n.d.). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
Sources
- 1. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. adichemistry.com [adichemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 2-Bromo-1,3-dichloro-5-methoxybenzene as a Versatile Building Block for Pharmaceutical Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-1,3-dichloro-5-methoxybenzene (CAS No: 174913-20-3) has emerged as a highly valuable and versatile building block for pharmaceutical research and development.[1] Its polysubstituted aromatic scaffold, featuring halogens with differential reactivity and a methoxy group known to favorably influence drug-like properties, provides a rich platform for synthetic diversification. This guide offers an in-depth exploration of the strategic applications of this compound, complete with detailed, field-proven protocols for its key transformations, enabling researchers to unlock its full potential in drug discovery programs.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of a reagent's properties is the foundation of safe and effective experimentation. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-Bromo-3,5-dichloroanisole | PubChem[1] |
| CAS Number | 174913-20-3 | PubChem[1] |
| Molecular Formula | C₇H₅BrCl₂O | PubChem[1] |
| Molecular Weight | 255.92 g/mol | PubChem[1] |
| Appearance | White to pale yellow solid | - |
| Safety Profile | Assumed to be an irritant to skin, eyes, and respiratory tract. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. | General Lab Practice |
Strategic Value in Medicinal Chemistry
The utility of this compound is not merely as a scaffold, but as a strategic tool for navigating the complexities of drug design.
-
The Methoxy Group's Influence: The methoxy (OCH₃) group is a prevalent feature in approved drugs. Its inclusion can enhance ligand-target binding, improve metabolic stability, and favorably modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]
-
Differential Halogen Reactivity: The presence of both bromine and chlorine atoms on the aromatic ring is a key strategic advantage. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[3][4] This reactivity difference allows for selective, sequential functionalization. The bromo position can be addressed first under milder conditions, leaving the chloro positions available for subsequent transformations under more forcing conditions if desired. This opens pathways to complex, unsymmetrically substituted aromatic cores that would be challenging to synthesize otherwise.
Caption: Strategic functionalization pathways for the title compound.
Key Synthetic Transformations & Protocols
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-C and C-N bond formation, becoming indispensable tools in pharmaceutical synthesis.[5]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures by coupling an organohalide with an organoboron species.[3][6] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
Causality Behind Protocol Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ with phosphine ligands is common. The bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are frequently used.
-
Solvent: A mixed solvent system, often an organic solvent like dioxane, THF, or toluene with water, is used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3.1: Synthesis of a Biaryl Intermediate
-
Objective: To couple this compound with 4-methylphenylboronic acid.
-
Materials:
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the aryl bromide). The mixture should be sparged with the inert gas for 15-20 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
-
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[8] This reaction has profoundly impacted drug discovery, as the aryl amine motif is a cornerstone of countless pharmaceutical agents.[5][9]
Causality Behind Protocol Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP derivatives are essential for promoting both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[5][10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) is very common, although weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with more advanced catalyst systems.[10]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3.2: Synthesis of a Substituted Aniline
-
Objective: To couple this compound with morpholine.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a flame-dried Schlenk tube or flask, add Pd₂(dba)₃ (0.015 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq). Handle the base inside a glovebox if possible due to its hygroscopic nature.
-
Seal the vessel, then evacuate and backfill with an inert atmosphere (Argon is preferred) three times.
-
Add anhydrous toluene via syringe.
-
Add this compound (1.0 eq) as a solid or a solution in a small amount of toluene.
-
Finally, add morpholine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and separate the layers.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted aniline.
-
Application Example: A Hypothetical Pharmaceutical Intermediate Workflow
The true power of this building block is realized in multi-step synthetic sequences. The differential reactivity of the halogens allows for a programmed approach to building molecular complexity.
Caption: Hypothetical workflow for building a complex scaffold.
This workflow illustrates a powerful strategy: a Suzuki coupling is first performed selectively at the more reactive bromine site. The resulting dichloro-intermediate can then undergo a second cross-coupling, such as a Buchwald-Hartwig amination, at one of the less reactive chlorine sites, often requiring a different catalyst system and higher temperatures. This approach provides access to a wide array of complex, non-symmetrical pharmaceutical intermediates.
Troubleshooting and Technical Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous solvent/reagents.3. Base is low quality or has degraded.4. Ligand has oxidized. | 1. Ensure proper inert atmosphere technique; sparge solvents thoroughly.2. Use freshly distilled/dried solvents and high-purity reagents.3. Use a fresh bottle of base; handle strong bases like NaOt-Bu in a glovebox.4. Use fresh ligand. |
| Dehalogenation Side Product | 1. Presence of water or protic impurities.2. Reaction temperature is too high.3. For Suzuki, boronic acid decomposition. | 1. Ensure anhydrous conditions.2. Optimize the reaction temperature; run at the lowest effective temperature.3. Use high-purity boronic acid or consider using more stable boronate esters or trifluoroborate salts.[11] |
| Homocoupling of Boronic Acid (Suzuki) | 1. Presence of oxygen.2. Catalyst system promotes side reaction. | 1. Thoroughly degas the reaction mixture.2. Screen different palladium sources and ligands. |
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 59204836, this compound.
- Alcaro, S., et al. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
- Verevkin, S., et al. (2022). Interactions between Substituents in the Benzene Ring. Experimental and Theoretical Study of Methoxy Substituted Acetophenones. SSRN Electronic Journal.
- Wikipedia contributors (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
- Journal of Biomedical Research & Environmental Sciences (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- DOI landing page. Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones.
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Wikipedia contributors (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia.
- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
- Organic Chemistry Portal. Suzuki Coupling.
- J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling.
- Myers, A. G. Research Group, Harvard University. The Suzuki Reaction.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.
- Hyma Synthesis Pvt. Ltd. Company Website.
- Ritchie, T. J., & Macdonald, S. J. F. (2016). Heterocyclic replacements for benzene: Maximising ADME benefits by considering individual ring isomers. European Journal of Medicinal Chemistry, 124, 1057-1068.
- RSC Medicinal Chemistry Blog (2012). Recent applications of multicomponent reactions in medicinal chemistry.
- ResearchGate. Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles.
- ResearchGate. Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates.
Sources
- 1. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note & Protocols: Strategic Lithiation of Polychlorinated Aromatic Compounds
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The selective functionalization of polychlorinated aromatic compounds (PCAs) represents a significant challenge in synthetic chemistry. These robust scaffolds are prevalent in materials science, agrochemicals, and as precursors to complex pharmaceutical agents. However, their chemical inertness and the presence of multiple, electronically similar C-H and C-Cl bonds make regioselective modification notoriously difficult. Lithiation stands as one of the most powerful tools in our arsenal to unlock the synthetic potential of these molecules. This guide moves beyond simple procedural lists to explain the underlying principles governing these reactions. Understanding the delicate interplay between substrate, reagent, and conditions is paramount to transforming a challenging reaction into a reliable and reproducible synthetic step. Herein, we dissect the causality behind experimental choices, offering protocols that are not just instructions, but self-validating systems for achieving predictable outcomes.
Mechanistic Framework: Navigating the Reactive Landscape
The reaction of a polychlorinated aromatic compound with an organolithium reagent can proceed down several distinct pathways. The desired outcome dictates the strategic choice of reagents and conditions. The primary competing mechanisms are Directed ortho-Metalation (DoM), Lithium-Halogen Exchange, and the often-unintended Halogen Dance (HD) rearrangement.
-
Directed ortho-Metalation (DoM): This mechanism involves the deprotonation of a C-H bond positioned ortho to a Directing Metalation Group (DMG).[1] The DMG, typically a Lewis basic moiety, coordinates to the lithium cation of the organolithium reagent, delivering the basic alkyl or amide group to the proximate C-H bond.[2] While chlorine is a relatively weak DMG compared to amides or carbamates, its directing effect can be exploited under carefully controlled conditions, particularly when stronger directing groups are absent.[3] This pathway is favored by non-nucleophilic, sterically hindered bases (e.g., LDA, LTMP) at low temperatures.
-
Lithium-Halogen Exchange: This is a rapid reaction, especially for aryl bromides and iodides, where the halogen atom is swapped for lithium.[4] For polychlorinated compounds, this pathway is generally slower than for heavier halogens but can compete with or dominate deprotonation, especially when using alkyllithium reagents like n-BuLi or t-BuLi.[5][6] The reaction proceeds via an "ate" complex, and its rate is influenced by the stability of the resulting aryllithium.[7]
-
Halogen Dance (HD) Rearrangement: This is a thermodynamically driven isomerization where a halogen atom migrates to a different position on the aromatic ring.[8][9] The process is typically initiated by a deprotonation event to form an aryllithium intermediate. This intermediate can then abstract a halogen from another molecule of the starting material, leading to a new aryllithium species where the lithium is positioned where the halogen was, and the halogen has "danced" to the site of the initial deprotonation.[8][10] This rearrangement can be a significant side reaction but can also be harnessed for strategic functionalization at positions not accessible by other means.[11]
Key Reagents and Their Roles
-
n-Butyllithium (n-BuLi): A powerful and common lithiating agent. It is a strong base (pKa of butane ~50) and a potent nucleophile.[12] It exists as aggregates in solution, and its reactivity can be enhanced by additives like TMEDA that break up these clusters.[2][6]
-
Lithium Diisopropylamide (LDA) & Lithium Tetramethylpiperidide (LTMP): These are strong, sterically hindered, non-nucleophilic bases. Their bulkiness favors deprotonation over nucleophilic attack and can influence the regioselectivity of the lithiation.[5][13] They are often the reagents of choice for selective DoM on sensitive substrates.
-
Additives (TMEDA, LiCl): N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate ligand that chelates lithium, breaking down the oligomeric structures of alkyllithiums and increasing their basicity.[1] Lithium chloride (LiCl) has been shown to have a remarkable catalytic effect on LDA-mediated lithiations, accelerating the reaction by breaking up LDA aggregates.[13][14][15]
Competing Pathways Diagram
The choice of conditions determines which pathway dominates the reaction outcome.
Caption: Competing reaction pathways in the lithiation of polychlorinated aromatics.
Protocols for Selective Lithiation
Universal Safety Precautions: Organolithium reagents such as n-BuLi are pyrophoric and react violently with water.[12] All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Personnel must wear appropriate PPE, including safety glasses, lab coats, and flame-resistant gloves. Reactions should be quenched carefully at low temperatures.
Protocol 1: Directed ortho-Metalation via C-H Activation
This protocol aims to selectively deprotonate the C-H bond ortho to a chlorine atom, using chlorine as a weak directing group. The use of a hindered amide base is critical to suppress competing lithium-halogen exchange.
-
Objective: Introduce an electrophile at the position adjacent to a chlorine atom.
-
Reagent of Choice: Lithium Diisopropylamide (LDA).
Materials:
-
Polychlorinated aromatic substrate (e.g., 1,2,3-trichlorobenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), Trimethylsilyl chloride (TMSCl))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard organic solvents for workup (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
LDA Preparation (in situ):
-
To the reaction flask, add anhydrous THF (approx. 0.2 M final substrate concentration) and an equimolar amount of diisopropylamine (1.1 eq. relative to the substrate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe. The solution may turn slightly yellow or remain colorless.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Substrate Addition: Dissolve the polychlorinated aromatic substrate (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C.
-
Lithiation: Stir the reaction mixture at -78 °C. The optimal reaction time must be determined empirically, but a typical duration is 1-3 hours. Progress can be monitored by quenching small aliquots with D₂O and analyzing by GC-MS or ¹H NMR for deuterium incorporation.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq.) dropwise at -78 °C. The addition is often exothermic; maintain the internal temperature below -70 °C.
-
Warming and Workup: After the addition of the electrophile, stir the reaction at -78 °C for another 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation.
General Experimental Workflow
Caption: Standard workflow for a lithiation and quenching experiment.
Protocol 2: Managing Potential Halogen Dance Rearrangements
The "Halogen Dance" is a thermodynamically driven process.[8] Kinetic conditions (very low temperatures, short reaction times) can often suppress it. If the rearranged product is desired, or if it forms unavoidably, conditions can be adjusted to favor its formation.
-
Objective: To either suppress or intentionally promote a halogen dance to access a specific regioisomer.
-
Key Parameter: Temperature and time.
Materials:
-
Same as Protocol 1, with a hindered base like Lithium tetramethylpiperidide (LTMP) often being preferred for its ability to promote these rearrangements.[10]
Procedure:
-
Initial Lithiation: Follow steps 1-4 from Protocol 1, performing the initial deprotonation at -78 °C or even lower (-100 °C if possible) to generate the kinetically favored aryllithium.
-
Controlling the Rearrangement:
-
To Suppress HD: Keep the temperature strictly at -78 °C and proceed to the electrophilic quench (Step 3) as soon as the initial lithiation is deemed complete. Use of LDA is generally preferred over LTMP.
-
To Promote HD: After the initial lithiation, allow the reaction mixture to warm slowly to a higher temperature (e.g., -40 °C or -20 °C) and hold for a specific period (30 min to several hours). This provides the activation energy for the aryllithium to isomerize and for the halogen to "dance" to the thermodynamically more stable position.[8][10] The optimal temperature and time must be determined for each specific substrate.
-
-
Electrophilic Quench: After the desired time for rearrangement (or suppression), cool the reaction mixture back down to -78 °C before adding the electrophile as described in Protocol 1 (Step 5). This prevents side reactions between the electrophile and the lithiating agent at higher temperatures.
-
Workup and Analysis: Follow steps 6-10 from Protocol 1. Careful analysis of the product mixture by GC-MS and NMR is crucial to determine the ratio of regioisomers.
Summary of Influential Parameters
The outcome of a lithiation reaction on a polychlorinated aromatic compound is a fine balance of several factors. The following table summarizes the key variables and their general effects.
| Parameter | Condition / Reagent | Primary Effect(s) & Rationale |
| Lithiating Agent | n-BuLi / s-BuLi | High basicity and nucleophilicity. More likely to induce competing lithium-halogen exchange. |
| LDA / LTMP | Strong, non-nucleophilic bases. Steric hindrance favors C-H deprotonation (DoM) over C-Cl interactions.[13] | |
| Temperature | Low (-78°C to -100°C) | Favors kinetically controlled products. Suppresses side reactions like aryne formation and Halogen Dance.[1] |
| Higher (-40°C to 0°C) | Allows the system to reach thermodynamic equilibrium, potentially favoring products from Halogen Dance.[8] | |
| Solvent | THF | Good coordinating solvent, helps solvate the lithium cation and can influence aggregate states.[1] |
| Ethers / Hydrocarbons | Less coordinating than THF, can alter the aggregation state and reactivity of the organolithium reagent. | |
| Additive | TMEDA | Breaks up alkyllithium aggregates, increasing basicity and reaction rate.[2] |
| LiCl | Catalyzes LDA-mediated reactions by promoting deaggregation to more reactive monomeric species.[13][14] | |
| Substrate | Steric Hindrance | Bulky groups near a C-H bond can hinder deprotonation at that site, directing lithiation elsewhere.[16] |
| Electronic Effects | The acidity of C-H bonds is influenced by the inductive and resonance effects of the chlorine atoms. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction / Low conversion | Inactive organolithium reagent. | Titrate the organolithium solution before use. Use a fresh bottle. |
| Insufficiently anhydrous conditions. | Ensure all glassware is rigorously dried and the solvent is anhydrous. Purge the system thoroughly with inert gas. | |
| Substrate insolubility at low temp. | Add the substrate as a solution in the reaction solvent. Try a different solvent system (e.g., THF/hexanes). | |
| Mixture of regioisomers | Competing DoM and Halogen Dance. | Lower the reaction temperature and shorten the reaction time to favor the kinetic product. If the thermodynamic product is desired, increase temperature/time. |
| Competing C-H and C-Cl lithiation. | Switch to a more selective base (e.g., from n-BuLi to LDA) to favor C-H activation. | |
| Recovery of starting material after quench | Incomplete lithiation. | Increase reaction time, temperature, or equivalents of base. Consider adding TMEDA (with BuLi) or LiCl (with LDA). |
| Quench with a proton source. | Ensure the electrophile is anhydrous and not acidic. | |
| Formation of butyl-adduct | Nucleophilic attack by n-BuLi. | Switch to a non-nucleophilic base like LDA or LTMP. |
References
- Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr.
- University of Guelph. (n.d.). Directed (ortho) Metallation.
- Sun, X., & Collum, D. B. (2009). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society.
- Allouch, C., et al. (2019). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Molecules.
- Öberg, T., & Bergström, J. (2007). Metal catalyzed formation of chlorinated aromatic compounds: a study of the correlation pattern in incinerator fly ash. Chemosphere.
- Narasimhan, N. S., & Mali, R. S. (1984). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University.
- Baran, P. S. Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research.
- Wikipedia. (2023). Halogen dance rearrangement.
- Organic Chemistry Portal. (n.d.). n-Butyllithium (n-BuLi).
- Grokipedia. (n.d.). Directed ortho metalation.
- Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes.
- van Eikema Hommes, N., & Schleyer, P. (1994). MECHANISMS OF AROMATIC LITHIATION INFLUENCE OF AGGREGATION AND DIRECTING GROUPS. Tetrahedron.
- Schnürch, M., et al. (2007). Halogen dance reactions—a review. Chemical Society Reviews.
- Narasimhan, N. S., & Mali, R. S. (1984). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Erb, W., & Mongin, F. (2012). Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. Chemistry - A European Journal.
- Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES.
- Duan, X. F., & Zhang, Z. B. (2005). Recent progress of halogen-dance reactions in heterocycles. Heterocycles.
- Bailey, W. F., & Longstaff, S. C. (2008). Optimization of Organolithium Reactions. Organic Process Research & Development.
- Wikipedia. (n.d.). n-Butyllithium.
- Singh, K. J., et al. (2014). Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions: Role of Monomer-, Dimer-, and Tetramer-Based Intermediates and Lessons about Rate Limitation. The Journal of Organic Chemistry.
- Nagaki, A., et al. (2009). Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems. Beilstein Journal of Organic Chemistry.
- Nagaki, A., et al. (2009). Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems. Beilstein Journal of Organic Chemistry.
- Stowe, A. P., & Collum, D. B. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society.
- Öberg, T., & Bergström, J. (2007). Metal catalyzed formation of chlorinated aromatic compounds: A study of the correlation pattern in incinerator fly ash. Chemosphere.
- Nagaki, A., et al. (2022). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemical Engineering.
- Reddit. (2021). Ortho-lithiation with n-BuLi. r/Chempros.
- El-Fattah, M. A. A., et al. (2014). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews.
- Nagaki, A., et al. (2022). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemical Engineering.
- Nagaki, A., et al. (2009). Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems. Beilstein Journal of Organic Chemistry.
- Insights in Advanced Organic Chemistry. (2024). Mechanism of the Lithiation. YouTube.
- Rzepa, H. (2013). Lithiation of heteroaromatic rings: analogy to electrophilic substitution? Henry Rzepa's Blog.
- Wang, H., et al. (2022). Polycyclic Aromatic Hydrocarbon-Enabled Wet Chemical Prelithiation and Presodiation for Batteries. Batteries.
- Cohen, T., et al. (1995). Organolithiums by reductive lithiation: the catalytic aromatic method versus the use of preformed aromatic radical-anions. Naphthalene can behave as a catalyst or an inhibitor. Tetrahedron.
- Tarvis, J. E., et al. (2001). Oxidation of polychlorinated benzenes by genetically engineered CYP101 (cytochrome P450(cam)). The Journal of biological chemistry.
- Bachrach, S. M., & Chamberlin, A. C. (2004). Deprotonation of lithiated benzenes. The Journal of Organic Chemistry.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. baranlab.org [baranlab.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. vapourtec.com [vapourtec.com]
- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 9. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 13. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
The Sonogashira Coupling of Aryl Bromides: A Detailed Guide to Synthesis and Mechanism
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation has seen widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its operational simplicity and functional group tolerance.[1] While aryl iodides are the most reactive substrates, aryl bromides offer a balance of reactivity and cost-effectiveness, making them frequent choices in complex molecule synthesis. This guide provides an in-depth exploration of the experimental procedure for the Sonogashira coupling with aryl bromides, delving into the mechanistic underpinnings, practical considerations, and detailed protocols for researchers, scientists, and drug development professionals.
I. Mechanistic Principles: The Palladium and Copper Catalytic Cycles
The classical Sonogashira reaction employs a dual catalytic system involving palladium and copper.[1][3][4] Understanding the synergistic interplay between these two metals is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The reaction proceeds through two interconnected catalytic cycles.[2]
The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl bromide. The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species, forming a Pd(II)-aryl intermediate.[1][4]
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This species is more nucleophilic than the parent alkyne.
Transmetalation and Reductive Elimination: The key step connecting the two cycles is transmetalation, where the acetylide group is transferred from the copper to the palladium center, displacing the bromide. The resulting Pd(II)-aryl-alkynyl complex then undergoes reductive elimination to furnish the desired arylalkyne product and regenerate the active Pd(0) catalyst, thus completing the palladium cycle.[1][4]
Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
II. Key Reaction Components and Their Roles
The success of a Sonogashira coupling hinges on the judicious selection of each reaction component.
| Component | Function & Key Considerations |
| Aryl Bromide | The electrophilic partner. Reactivity is influenced by electronic effects; electron-withdrawing groups generally increase reactivity. Steric hindrance around the bromide can significantly slow the reaction.[5] |
| Terminal Alkyne | The nucleophilic partner (after activation). A slight excess (1.1-1.5 equivalents) is often used to drive the reaction to completion. |
| Palladium Catalyst | The primary catalyst for C-C bond formation. Common sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. Catalyst loading is typically low (0.5-5 mol%).[2][6] |
| Ligand | Stabilizes the palladium catalyst and modulates its reactivity. Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) are common. Bulky, electron-rich ligands can enhance the rate of oxidative addition.[2][5] |
| Copper(I) Co-catalyst | Facilitates the formation of the copper acetylide. Copper(I) iodide (CuI) is the most common source. Typically used in catalytic amounts (1-10 mol%).[3][6] |
| Base | Deprotonates the terminal alkyne and neutralizes the HBr formed during the reaction. Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are frequently used and can also serve as the solvent.[1][4] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be employed.[1][7] |
| Solvent | Must dissolve all reactants and catalysts. Common choices include THF, DMF, toluene, and acetonitrile.[8][9] Anhydrous and anaerobic conditions are traditionally required.[3] |
III. Experimental Protocols
An inert atmosphere (e.g., nitrogen or argon) is crucial for many Sonogashira reactions to prevent oxidation of the catalyst and the Glaser-Hay homocoupling of the alkyne, a common side reaction.[8]
Protocol 1: Classic Sonogashira Coupling of an Aryl Bromide
This protocol is a general procedure for a standard Sonogashira coupling using a palladium-phosphine complex and a copper(I) co-catalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (5 mL, can act as both base and solvent)
-
Anhydrous tetrahydrofuran (THF) (5 mL, if a co-solvent is needed)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Nitrogen or argon line
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.025 mmol), and CuI (0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the aryl bromide.[9] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the precipitated salts and catalyst residues.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure arylalkyne.[4]
Figure 2: Workflow for a Classic Sonogashira Coupling.
Protocol 2: Copper-Free Sonogashira Coupling in an Aqueous Medium
Recent advancements have led to the development of more environmentally friendly protocols, such as copper-free Sonogashira reactions in water.[7][10] These methods often utilize specialized ligands and surfactants to facilitate the reaction in an aqueous environment.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
A suitable phosphine ligand (e.g., cataCXium® A or a Buchwald ligand) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF) (10 mL)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Nitrogen or argon line
Procedure:
-
Setup: In a Schlenk flask, combine the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent and Alkyne Addition: Add degassed 2-MeTHF (10 mL) followed by the terminal alkyne (1.5 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The absence of copper simplifies the workup as the NH₄Cl wash is not necessary.
IV. Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Unreactive aryl bromide- Poor quality base or solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.[8]- Increase the reaction temperature.[9]- Consider a more active ligand or catalyst system.- Use freshly distilled and degassed solvent and base.[8] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen or impurities. | Improve inert atmosphere techniques and ensure high purity of all reagents.[8] |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, especially with copper catalysis. | - Rigorously exclude oxygen through degassing and maintaining a positive inert gas pressure.[8]- Reduce the loading of the copper catalyst.- Switch to a copper-free protocol.[8] |
| Difficulty in Purification | Co-elution of product with residual catalyst or ligand byproducts. | - Ensure thorough workup to remove as much of the catalyst and salts as possible before chromatography.- Optimize chromatography conditions (solvent system, gradient). |
V. Conclusion
The Sonogashira coupling of aryl bromides is a robust and versatile method for the synthesis of arylalkynes. A thorough understanding of the reaction mechanism and the role of each component is paramount for successful execution. While traditional protocols have proven highly effective, the development of copper-free and aqueous methods offers more sustainable alternatives. By carefully selecting reaction conditions and employing rigorous experimental technique, researchers can effectively utilize this powerful tool in the synthesis of complex organic molecules.
References
- Wikipedia. Sonogashira coupling. [Link]
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Mohammadi Ziari, M., Gholinejad, M., & Saadati, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7538-7569. [Link]
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
- NROChemistry. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Das, S., & Ghorai, P. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(7), 11945–11957. [Link]
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
- Li, Z., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(3), 101538. [Link]
- Plenio, H., & Schilz, D. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry, 2012(18), 3485-3497. [Link]
- ResearchGate. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Request PDF. [Link]
- The Organic Chemist. (2020, July 8). Sonogashira Coupling - A Practical Approach [Video]. YouTube. [Link]
- Wipf Group. (2008).
- Yi, C., Hua, R. (2006). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 11(12), 949-960. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
- ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
- Yi, C., Hua, R. (2006). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 11(12), 949-960. [Link]
- Doody, A. M., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Pinto, D. C. G. A., & Silva, A. M. S. (2020). 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 2-Bromo-1,3-dichloro-5-methoxybenzene and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of synthetic strategies for obtaining 2-bromo-1,3-dichloro-5-methoxybenzene, a highly substituted aromatic scaffold of significant interest in medicinal chemistry and materials science. We present a comparative analysis of two principal synthetic routes: direct electrophilic aromatic bromination and a multi-step sequence culminating in a Sandmeyer reaction. This document emphasizes the underlying chemical principles, offers detailed, step-by-step protocols, and discusses the rationale behind experimental choices to ensure reproducibility and methodological rigor. The guide is structured to provide researchers with both the practical steps and the theoretical foundation necessary for the successful synthesis and further derivatization of this versatile chemical building block.
Introduction: Significance of Polychlorinated Aromatic Scaffolds
Polysubstituted benzene rings, particularly those bearing a combination of halogen and methoxy substituents, are foundational components in the synthesis of complex organic molecules. The title compound, this compound, serves as a valuable intermediate, leveraging the distinct reactivity of its functional groups. The presence of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes, a desirable trait in drug candidates.[1] Furthermore, halogenated arenes are crucial precursors for a multitude of cross-coupling reactions, enabling the construction of intricate molecular architectures.[2] The bromine atom, in particular, is a versatile handle for introducing further complexity via reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, making this scaffold a strategic starting point for generating libraries of novel compounds for biological screening.[3]
Comparative Overview of Synthetic Strategies
Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound. The choice between these routes depends on starting material availability, desired purity, and scalability.
-
Strategy 1: Electrophilic Aromatic Bromination. This approach is the most direct, involving the bromination of 1,3-dichloro-5-methoxybenzene. Its success is critically dependent on the regiochemical outcome, which is dictated by the directing effects of the three existing substituents.
-
Strategy 2: The Sandmeyer Reaction. This is a more classical, multi-step, but regiochemically unambiguous approach. It begins with an aniline precursor (3,5-dichloro-4-methoxyaniline) where the amino group is strategically positioned. The amino group is then converted to a diazonium salt and subsequently displaced by a bromine atom using a copper(I) bromide catalyst.[4][5]
The following sections will detail the theoretical basis and practical execution of each strategy.
Strategy 1: Electrophilic Aromatic Bromination of 1,3-dichloro-5-methoxybenzene
Mechanistic Considerations and Regioselectivity
Electrophilic aromatic substitution (EAS) is governed by the electronic properties of the substituents on the benzene ring.[6] In the case of 1,3-dichloro-5-methoxybenzene, we have:
-
Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group due to its powerful +M (resonance) effect.
-
Chloro Groups (-Cl): Deactivating via their -I (inductive) effect, but are also ortho, para-directing due to a weaker +M effect from their lone pairs.[6]
The positions available for substitution are C2, C4, and C6. All three existing substituents direct incoming electrophiles to these positions. The methoxy group strongly activates the ring, making the reaction feasible. However, a mixture of products is highly probable. The powerful activating effect of the methoxy group will likely lead to bromination at one of its ortho positions (C4 or C6) and potentially the sterically hindered C2 position. Achieving high selectivity for the desired 2-bromo isomer via this route is challenging and would require extensive optimization and purification.
General Experimental Protocol
This protocol describes a general method for the bromination of an activated aromatic system using N-Bromosuccinimide (NBS), a convenient and solid source of electrophilic bromine.[7]
Materials:
-
1,3-dichloro-5-methoxybenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a solution of 1,3-dichloro-5-methoxybenzene (1.0 eq) in anhydrous acetonitrile (0.2 M), add N-Bromosuccinimide (1.05 eq) in one portion.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of starting material and the formation of products. Note: For less reactive substrates, gentle heating (e.g., 40-60 °C) or the addition of a catalytic amount of a Lewis or Brønsted acid may be required.[8]
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine species), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will likely be a mixture of isomers. Purification via column chromatography on silica gel or recrystallization will be necessary to isolate the desired this compound.
Workflow Diagram
Caption: Workflow for Electrophilic Bromination.
Strategy 2: Synthesis via Sandmeyer Reaction
This pathway offers superior regiochemical control by constructing the molecule from a precursor where the substitution pattern is already established. The key intermediate is 3,5-dichloro-4-methoxyaniline.
Part A: Synthesis of Precursor - 3,5-dichloro-4-methoxyaniline
A plausible route to this aniline involves the Hofmann rearrangement of 3,5-dichloro-4-methoxybenzamide. The benzamide can be prepared from the corresponding benzoic acid.
Part B: Diazotization and Sandmeyer Displacement
This two-step, one-pot sequence converts the primary aromatic amine into the target aryl bromide.
4.2.1. Mechanistic Principles
-
Diazotization: The reaction of the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) forms a relatively unstable diazonium salt. Strict temperature control is crucial to prevent premature decomposition.[9]
-
Sandmeyer Reaction: The diazonium salt is added to a solution of copper(I) bromide. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][10] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.
Detailed Experimental Protocol
Materials:
-
3,5-dichloro-4-methoxyaniline[11]
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice, distilled water
-
Diethyl ether or Dichloromethane for extraction
-
Standard glassware for low-temperature reactions
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a suspension of 3,5-dichloro-4-methoxyaniline (1.0 eq) in a mixture of 48% HBr (3.0 eq) and water.
-
Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained below 5 °C. The addition should be slow enough to control the exothermic reaction and prevent the evolution of brown nitrogen dioxide fumes.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0–5 °C. The formation of the diazonium salt solution should be complete (a clear solution may or may not form).
-
-
Sandmeyer Reaction:
-
In a separate, larger beaker or flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr (2.0 eq). Gently warm if necessary to dissolve, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the CuBr solution with stirring.
-
A vigorous evolution of nitrogen gas will occur, and the product will begin to separate as an oil or solid.
-
Once the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 50–60 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts and wash them with dilute aqueous HCl, followed by water, dilute aqueous NaOH, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.
-
Synthesis Pathway Diagram
Caption: Sandmeyer reaction pathway.
Strategy Comparison and Data Summary
| Parameter | Strategy 1: Electrophilic Bromination | Strategy 2: Sandmeyer Reaction |
| Starting Material | 1,3-dichloro-5-methoxybenzene | 3,5-dichloro-4-methoxyaniline |
| Number of Steps | 1 | 2 (from aniline) |
| Regioselectivity | Potentially poor; yields isomeric mixture | Excellent; unambiguous product |
| Key Challenge | Controlling regioselectivity; product purification | Synthesis/availability of the aniline precursor |
| Scalability | Moderate; purification can be difficult on a large scale | High; classical and robust reaction |
| Purity of Crude | Low; requires extensive purification | High; often requires minimal purification |
Derivatization for Drug Discovery
The synthesized this compound is a versatile platform for further functionalization. The carbon-bromine bond is particularly amenable to forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.
Example Derivatization Workflow:
Caption: Common cross-coupling derivatizations.
Safety and Handling
-
Halogenated Compounds: Handle all halogenated organic compounds in a well-ventilated fume hood. They can be irritants and are potentially toxic.
-
Acids and Bases: Concentrated acids (HBr) and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. These protocols are designed to use them in situ as aqueous solutions. Never attempt to isolate the diazonium salt unless following a specific, validated procedure. The diazotization reaction is exothermic and requires strict temperature control to prevent runaway reactions.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle with care in a fume hood.
References
- Sandmeyer, T. (1884). Über die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1637. [https://doi.org/10.1002/cber.18840170219]
- PubChem. (n.d.). 3,5-dichloro-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/13178651]
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [https://doi.org/10.1021/cr60126a003]
- Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Journal of Organic Chemistry, 87(13), 8492–8502. [https://doi.org/10.1021/acs.joc.2c00845]
- Gallagher, T. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
- Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [https://doi.org/10.1002/9780470638859.conrr562]
- BenchChem. (2025). Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions. Retrieved from [https://www.benchchem.
- Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117–153. [https://doi.org/10.1016/j.ejmech.2019.04.008]
- Thakor, P., et al. (2021). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Molecules, 26(11), 3373. [https://doi.org/10.3390/molecules26113373]
- Tokyo Chemical Industry Co., Ltd. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity. Retrieved from [https://www.tcichemicals.com/IN/en/support-download/technical-information/chlorination-and-bromination-reagents-with-high-regioselectivity-and-reactivity]
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Bromination of 1,3-Dichlorobenzene. Retrieved from [https://www.benchchem.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [https://www.organic-chemistry.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [https://www.organic-chemistry.org/synthesis/C-Br/bromoarenes.shtm]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. 3,5-Dichloro-4-methoxyaniline | C7H7Cl2NO | CID 13178651 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of Halogenated Methoxybenzenes in Modern Medicinal Chemistry: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Simple Scaffolds
The methoxybenzene (anisole) core is a ubiquitous scaffold in medicinal chemistry, valued for its metabolic stability and ability to engage in favorable interactions with biological targets. However, the true potential of this scaffold is often unlocked through strategic halogenation. The introduction of halogen atoms (F, Cl, Br, I) onto the methoxybenzene ring is not merely an exercise in structural diversification; it is a powerful tool to modulate a molecule's physicochemical properties, pharmacokinetic profile, and target affinity. This guide provides an in-depth exploration of the applications of halogenated methoxybenzenes in drug discovery, complete with detailed synthetic and biological evaluation protocols. We will delve into the mechanistic rationale behind their use and provide practical, field-proven methodologies for their synthesis and characterization.
The Impact of Halogenation on Drug-Like Properties
The strategic placement of halogens on a methoxybenzene ring can profoundly influence a compound's therapeutic potential. This is largely due to the unique properties of halogen atoms, including their size, electronegativity, and ability to form halogen bonds.[1]
-
Modulation of Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]
-
Metabolic Blocking: Placing a halogen atom at a site of potential metabolic oxidation can block the action of cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Enhanced Target Binding through Halogen Bonding: Halogen bonding is a non-covalent interaction between a halogen atom and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein).[3] This interaction, while weaker than a hydrogen bond, can significantly contribute to the binding affinity and selectivity of a drug for its target.[3]
Case Study: Halogenated Methoxybenzene Derivatives in Oncology
To illustrate the practical application of these principles, we will focus on the synthesis and evaluation of halogenated methoxybenzene-containing chalcones, a class of compounds known for their anticancer activity.[4][5]
Rationale for Halogenated Methoxy-Chalcones in Cancer Therapy
Chalcones are precursors to flavonoids and are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The introduction of halogen and methoxy substituents on the phenyl rings of chalcones has been shown to enhance their cytotoxic activity against various cancer cell lines.[4] The methoxy group often enhances metabolic stability and can participate in hydrogen bonding, while the halogen atom can increase lipophilicity and engage in halogen bonding with the target protein.
The proposed mechanism of action for many anticancer chalcones involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] The halogenated methoxybenzene moiety can play a crucial role in the binding of the chalcone to the colchicine binding site of tubulin.
Experimental Protocols
Part 1: Synthesis of a Halogenated Methoxy-Chalcone
This protocol describes the synthesis of (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a representative halogenated methoxy-chalcone.
Reaction Scheme:
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Materials and Reagents:
-
4-Methoxybenzaldehyde
-
4-Bromoacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol) and 4-bromoacetophenone (1.99 g, 10 mmol) in 30 mL of ethanol.
-
Addition of Base: While stirring at room temperature, slowly add a solution of sodium hydroxide (0.8 g, 20 mmol) in 5 mL of water to the flask.
-
Reaction Monitoring: A yellow precipitate should form within 30-60 minutes. Continue stirring at room temperature for an additional 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Workup: Pour the reaction mixture into 100 mL of cold deionized water.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator over anhydrous calcium chloride.
-
Purification: Purify the crude chalcone by column chromatography on silica gel using a hexane-ethyl acetate gradient (starting with 9:1) to afford the pure product as a pale yellow solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Cytotoxicity Evaluation
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of the synthesized halogenated methoxy-chalcone on a human cancer cell line (e.g., MCF-7 breast cancer cells).[6]
Workflow for MTT Assay:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.[6]
Materials and Reagents:
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized halogenated methoxy-chalcone
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized chalcone in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing the various concentrations of the chalcone. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]
Structure-Activity Relationship (SAR) Insights
To build a robust SAR, a library of halogenated methoxybenzene derivatives should be synthesized and evaluated. The following table summarizes key data points to collect for a meaningful comparison.
| Compound ID | Halogen (X) Position | Methoxy (OCH₃) Position | IC₅₀ (µM) on MCF-7 | Lipophilicity (LogP) |
| 1a | 4-Bromo | 4'-Methoxy | Experimental Data | Calculated/Measured |
| 1b | 4-Chloro | 4'-Methoxy | Experimental Data | Calculated/Measured |
| 1c | 4-Fluoro | 4'-Methoxy | Experimental Data | Calculated/Measured |
| 1d | 3-Bromo | 4'-Methoxy | Experimental Data | Calculated/Measured |
| 1e | 4-Bromo | 3'-Methoxy | Experimental Data | Calculated/Measured |
Interpreting the SAR Data:
By comparing the IC₅₀ values of compounds with different halogens at the same position (e.g., 1a , 1b , 1c ), the contribution of the halogen's size and electronegativity to the cytotoxic activity can be assessed. Comparing compounds with the same halogen at different positions (e.g., 1a vs. 1d ) provides insight into the spatial requirements of the target's binding pocket. Varying the position of the methoxy group (e.g., 1a vs. 1e ) can reveal its role in hydrogen bonding or steric interactions.
Conclusion and Future Directions
Halogenated methoxybenzenes represent a versatile and powerful scaffold in medicinal chemistry. The strategic introduction of halogens allows for the fine-tuning of a molecule's properties to optimize its therapeutic potential. The protocols provided in this guide offer a starting point for the synthesis and evaluation of novel halogenated methoxybenzene derivatives. Further exploration of different halogenation patterns, in combination with diverse methoxy substitutions, will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.
References
- BenchChem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
- PubChem. (n.d.). 4-Chloro-3,5-dimethoxybenzaldehyde.
- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.
- Al-Azayzih, A., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2139-2150.
- Cai, H., et al. (2017). Synthesis and anti-tumor evaluation of panaxadiol halogen-derivatives. Bioorganic & Medicinal Chemistry Letters, 27(17), 4125-4130.
- ResearchGate. (n.d.). Existing methods for the synthesis of iodoxybenzene and its derivatives vs. the serendipitous access to the first hypervalent iodine(iii/v) oxidant.
- Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE.
- World Organisation for Animal Health. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643.
- Ruiz-Moreno, A. J., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1072-1083.
- Lee, M. (2017, March 29). Antimicrobial Susceptibility Testing. AACC.
- Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643.
- Mahon, C., et al. (2010). Synthesis and CYP24A1 inhibitory activity of (E)-2-(2-substituted benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones. European Journal of Medicinal Chemistry, 45(10), 4706-4716.
- PubChem. (n.d.). 4-Chloro-2,5-dimethoxybenzaldehyde.
- Yeh, C. M., et al. (2010). Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(6), 1937-1940.
- Hütter, M. C. (2017). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. International Journal of Molecular Sciences, 18(11), 2445.
- Google Patents. (n.d.). Method for the synthesis of iodobenzene.
- PubChem. (n.d.). (-)-alpha-Fenchol.
- Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Sigma-Aldrich. (n.d.). 3,4-Dimethoxybenzaldehyde 99 120-14-9.
- Medscape. (2023, October 14). Antimicrobial Susceptibility.
- MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation.
- NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.
- Khan, K. M., et al. (2024). Design and synthesis of novel dihydropyridine- and benzylideneimine-based tyrosinase inhibitors. RSC Advances, 14(14), 9863-9877.
- Figshare. (2024, April 3). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones.
- NIST. (n.d.). endo-Fenchol.
- PubChem. (n.d.). Fenchol, exo-.
- NIST. (n.d.). Fenchol, exo-.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal Ion Reduction, Chelation, and Cytotoxicity of Selected Bicyclic Monoterpenes and Their Binary Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1,3-dichloro-5-methoxybenzene
Welcome to the technical support center for the purification of 2-bromo-1,3-dichloro-5-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we address specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure you can design a robust, self-validating purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
A1: Understanding the physical properties of your target compound is the foundational step for designing any purification protocol. Key properties are summarized in the table below. The compound's appearance as a low-melting solid or liquid at room temperature dictates the primary purification methods available.
Table 1: Physical Properties of this compound | Property | Value | Source | | :--- | :--- | :--- | | Molecular Formula | C₇H₅BrCl₂O |[1] | | Molecular Weight | 255.92 g/mol |[1] | | Appearance | Light brown to off-white solid; may also exist as a liquid.[2][3] A similar compound is described as a white to pale yellow crystalline solid or liquid melt.[4] | | Boiling Point | 236.5 ± 20.0 °C (Predicted) |[2] | | Melting Point | Data not consistently available; a structurally similar compound, 2-Bromo-5-methoxy-1,3-dimethylbenzene, has a melting point of 24-25 °C.[5] | | Solubility | Sparingly soluble in water; soluble in non-polar and moderately polar organic solvents like hexanes, dichloromethane, and ethyl acetate. | | CAS Number | 174913-20-3 |[1] |
Q2: My crude material is a dark oil/solid. What are the likely impurities?
A2: The impurity profile depends heavily on the synthetic route. For halogenated anisoles, common impurities include:
-
Isomeric Products: Incomplete regioselectivity during bromination or chlorination can lead to isomers where the halogens or methoxy group are in different positions on the benzene ring.[6][7]
-
Incomplete Halogenation: Residual starting materials or intermediates, such as 1,3-dichloro-5-methoxybenzene or mono-brominated versions, may be present.
-
Over-halogenated Byproducts: If harsh conditions or excess halogenating agents are used, products with additional bromine or chlorine atoms may form.
-
Reagent-Related Impurities: Byproducts from the halogenating agent (e.g., succinimide from N-bromosuccinimide) can contaminate the product.[8]
-
Degradation Products: Highly colored impurities often result from degradation, especially if the reaction was performed at elevated temperatures.
Q3: Which purification method should I choose: recrystallization or column chromatography?
A3: The choice depends on the physical state of your crude product and the nature of the impurities.
-
Recrystallization is highly effective and scalable for solid compounds, especially for removing small amounts of impurities that have different solubility profiles.[9] If your product is a solid and you can find a suitable solvent, this is often the most efficient method.
-
Column Chromatography is more versatile and can be used for both liquids and solids. It is excellent for separating compounds with different polarities, such as isomeric byproducts or compounds with different degrees of halogenation.[10]
Below is a decision-making workflow to guide your choice.
Caption: A decision tree to guide the choice between recrystallization and column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but requires careful solvent selection and execution.[11]
Q4: How do I find the right solvent for recrystallization?
A4: The ideal solvent should dissolve your compound completely when hot (near boiling) but poorly when cold (room temperature or in an ice bath).[11]
Protocol: Solubility Testing for Recrystallization
-
Place a small amount of your crude solid (approx. 20-30 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise (start with ~0.5 mL). Test a range of polarities (see Table 2).
-
Observe solubility at room temperature. If the compound dissolves, that solvent is unsuitable.
-
If it does not dissolve at room temperature, heat the mixture gently in a water bath. If it dissolves completely, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.
-
A good solvent will show abundant crystal formation upon cooling.
Table 2: Common Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Notes |
|---|---|---|---|
| Water | Very High | 100 | Unlikely to be suitable unless the compound is very polar.[9] |
| Ethanol | High | 78 | Good for moderately polar compounds.[8] |
| Acetone | Medium | 56 | Often dissolves many organics at room temperature; can be used in a two-solvent system.[12] |
| Ethyl Acetate | Medium | 77 | A versatile solvent for compounds of intermediate polarity.[9] |
| Dichloromethane | Low-Medium | 40 | Low boiling point can make it tricky to use; often used in solvent pairs. |
| Toluene | Low | 111 | Good for aromatic compounds; high boiling point requires care.[11] |
| Hexane/Heptane | Very Low | 69 / 98 | Excellent for non-polar compounds. Often used as the "anti-solvent" in a two-solvent system.[12] |
Q5: My compound "oiled out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The compound comes out of solution as a liquid instead of a solid.
Solutions:
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Lower the boiling point: Use a lower-boiling point solvent or a solvent mixture. If you are using a solvent like toluene, switching to an ethyl acetate/hexane mixture may help.
-
Slower Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool gradually to room temperature first. This gives the molecules time to align into a crystal lattice.
Q6: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?
A6: If the solution is supersaturated but crystallization hasn't initiated, you can try the following:
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the cold solution. This provides a template for further crystallization.
-
Reduce Solvent Volume: You may have added too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.
Troubleshooting Guide: Column Chromatography
Column chromatography is a mainstay for purifying halogenated aromatic compounds. Success hinges on proper stationary phase selection and mobile phase optimization.
Q7: What is the best stationary and mobile phase for this compound?
A7:
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity. Its slightly acidic nature is generally not a problem for halogenated ethers.[13]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[14] The non-polar nature of the three halogens and the benzene ring is balanced by the polarity of the ether group.
Q8: How do I determine the right solvent ratio for my column?
A8: Thin Layer Chromatography (TLC) is an essential preliminary step. The goal is to find a solvent system where the Rf value (retention factor) of your target compound is between 0.2 and 0.4 .
Protocol: TLC for Solvent System Development
-
Dissolve a small amount of your crude mixture in a volatile solvent like dichloromethane.
-
Spot the mixture onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber with a prepared solvent mixture (e.g., start with 5% ethyl acetate in hexane).
-
Visualize the plate under a UV lamp (254 nm).
-
If the Rf of your product is too low (<0.2), increase the polarity of the eluent (e.g., move to 10% ethyl acetate in hexane). If the Rf is too high (>0.4), decrease the polarity.
-
The ideal system will show good separation between your product spot and any visible impurity spots.[15]
Caption: A step-by-step workflow for purification by silica gel column chromatography.
Q9: My compound is co-eluting with an impurity. How can I improve the separation?
A9: Co-elution means the polarities of your product and the impurity are too similar in the chosen solvent system.
-
Decrease Polarity: Make your eluent less polar (e.g., decrease the percentage of ethyl acetate). This will cause all compounds to move more slowly and can increase the separation between spots with small polarity differences.
-
Try a Different Solvent System: The interaction between solutes, silica, and the solvent is complex. Swapping one of your solvents for another of similar polarity can change the selectivity. For example, try replacing ethyl acetate with dichloromethane or a hexane/toluene mixture.[10] Aromatic solvents like toluene can disrupt pi-stacking interactions between your compound and aromatic impurities, leading to better separation.
-
Use a Gradient Elution: Start with a very non-polar eluent to wash off non-polar impurities. Then, slowly and systematically increase the polarity of the eluent over the course of the separation. This is highly effective for separating mixtures with a wide range of polarities.
Q10: My compound appears to be decomposing on the column. What can I do?
A10: While less common for this specific compound, some molecules are sensitive to the acidic nature of silica gel.
-
Deactivate the Silica: You can neutralize the silica gel by adding a small amount of a base, like triethylamine (~0.1-1%), to your eluent system. This is particularly useful if your compound has acid-sensitive functional groups.[13]
-
Switch the Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica.
-
Work Quickly: Do not let the sample sit on the column for an extended period. A faster flow rate (using a bit of air pressure, i.e., "flash chromatography") can minimize contact time and reduce the chance of degradation.
References
- LookChem (n.d.). 2-Bromo-5-methoxy-1,3-dimethylbenzene.
- LabSolutions (n.d.). This compound.
- University of Rochester, Department of Chemistry (n.d.). Chromatography: Solvent Systems for TLC.
- MH Chem (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- BGD Group (2011). TLC Developing System.
- PubChem (n.d.). This compound. National Center for Biotechnology Information.
- University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Scribd (n.d.). TLC Solvent Selection for Separation.
- West Virginia University, Department of Chemistry (n.d.). Thin Layer Chromatography.
- Reddit (2023). r/Chempros - Go-to recrystallization solvent mixtures.
- Chemistry LibreTexts (2022). 3.3C: Determining Which Solvent to Use.
- YouTube (2014). Synthesis of Substituted Benzenes.
- Michigan State University, Department of Chemistry (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
Sources
- 1. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BROMO-3-CHLORO-5-METHOXYBENZENE | 174913-12-3 [m.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, 97% 1 g | Request for Quote [thermofisher.com]
- 5. 2-Bromo-5-methoxy-1,3-dimethylbenzene|lookchem [lookchem.com]
- 6. youtube.com [youtube.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. community.wvu.edu [community.wvu.edu]
common side products in the synthesis of polychlorinated anisoles
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis who are working with polychlorinated anisoles (PCAs). The synthesis of these compounds, while conceptually straightforward, is often complicated by the formation of a variety of side products that can affect yield, purity, and safety. This document provides a comprehensive overview of the common side products encountered during the synthesis of PCAs, the mechanisms of their formation, and detailed troubleshooting strategies to minimize their presence. The information presented herein is grounded in established scientific literature to ensure accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to polychlorinated anisoles?
There are two primary methods for synthesizing polychlorinated anisoles:
-
Direct Electrophilic Chlorination of Anisole: This method involves the direct reaction of anisole with a chlorinating agent, often in the presence of a Lewis acid or protic acid catalyst. The methoxy group of anisole is an ortho-, para-director, leading to a mixture of chlorinated isomers.
-
Methylation of Polychlorinated Phenols: This route involves the Williamson ether synthesis, where a polychlorinated phenol is deprotonated with a base and then reacted with a methylating agent (e.g., methyl iodide, dimethyl sulfate).
Q2: I am observing significant amounts of over-chlorinated products in my direct chlorination of anisole. What is the likely cause and how can I mitigate this?
Over-chlorination, leading to the formation of di-, tri-, and even higher chlorinated anisoles, is a common issue due to the activating nature of the methoxy group. The initial monochlorinated products are often more reactive than anisole itself.
Primary Causes:
-
Excess Chlorinating Agent: Using a molar ratio of chlorinating agent to anisole greater than 1:1 will inevitably lead to polychlorination.
-
High Reaction Temperature: Elevated temperatures increase the reaction rate and can reduce the selectivity for monochlorination.
-
Highly Reactive Chlorinating Agent: Strong chlorinating agents like chlorine gas (Cl₂) can be difficult to control.
Troubleshooting & Mitigation:
-
Stoichiometry Control: Carefully control the stoichiometry to a 1:1 molar ratio of anisole to the chlorinating agent. Slow, dropwise addition of the chlorinating agent can help maintain a low concentration and improve selectivity.
-
Temperature Regulation: Conduct the reaction at a lower temperature (e.g., 0 °C) to decrease the rate of subsequent chlorination reactions.
-
Milder Reagents: Consider using a milder chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to improve control over the reaction.
Q3: My polychlorinated anisole product is contaminated with residual chlorophenols. How can I remove them?
Residual chlorophenols are a common impurity, especially when synthesizing PCAs via the methylation of chlorophenols. They can also arise from the cleavage of the ether linkage in PCAs under certain conditions.
Detection:
-
Residual chlorophenols can often be detected by a characteristic phenolic odor.
-
Analytically, they can be identified using GC-MS, where they will have different retention times and mass spectra compared to the desired PCA.
Purification Protocol:
-
Liquid-Liquid Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane, diethyl ether).
-
Wash the organic layer with an aqueous solution of sodium hydroxide (e.g., 1-2 M). The basic solution will deprotonate the acidic chlorophenols, forming water-soluble chlorophenate salts that will partition into the aqueous layer.
-
Repeat the basic wash 2-3 times.
-
Wash the organic layer with water to remove any residual base.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Q4: I have concerns about the potential formation of polychlorinated dibenzofurans (PCDFs) and dioxins (PCDDs). Under what conditions are these formed?
The formation of PCDFs and PCDDs is a significant safety concern as these compounds are highly toxic and persistent. They are most commonly formed from polychlorinated phenol precursors under thermal stress, often in the presence of oxygen and metal catalysts.[1]
Conditions Favoring PCDF/PCDD Formation:
-
High Temperatures: Temperatures above 300 °C can promote the conversion of chlorophenols to PCDDs and PCDFs.[1]
-
Presence of Oxygen: Oxygen is a key reactant in the formation of the phenoxy radicals that are precursors to these toxic byproducts.[1]
-
Metal Catalysts: Copper catalysts, in particular, can facilitate the formation of PCDDs and PCDFs from chlorophenols.
-
Incomplete Methylation: If the methylation of chlorophenols is incomplete, the residual chlorophenols can be converted to PCDDs/PCDFs during subsequent purification steps involving heat (e.g., distillation).
Mitigation Strategies:
-
Avoid High Temperatures: Use the lowest possible temperatures during synthesis and purification.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Ensure Complete Methylation: Monitor the reaction to ensure all the starting chlorophenol has been consumed.
-
Alternative Purification Methods: Opt for non-thermal purification methods like column chromatography or recrystallization instead of distillation where possible.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a more in-depth look at the common side products, their mechanisms of formation, and specific strategies to address their presence.
Isomeric Polychlorinated Anisoles
-
Issue: Formation of undesired positional isomers (e.g., ortho-chloroanisole when the para-isomer is desired).
-
Mechanism: The methoxy group is an ortho-, para-director in electrophilic aromatic substitution. The ratio of ortho to para substitution is influenced by steric hindrance and the reaction conditions.
-
Troubleshooting:
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. For instance, using tertiary amines as catalysts with trichloroisocyanuric acid (TCCA) has been shown to dramatically increase para-selectivity.[2]
-
Solvent Effects: The polarity of the solvent can impact the transition state of the electrophilic attack and thus the isomer ratio. Experiment with different solvents to optimize for the desired isomer.
-
Bulky Chlorinating Agents: Using a sterically hindered chlorinating agent may favor substitution at the less sterically hindered para-position.
-
Polychlorinated Phenols
-
Issue: Presence of chlorophenols in the final product.
-
Mechanism:
-
Incomplete Methylation: In the Williamson ether synthesis, incomplete reaction of the chlorophenol starting material is a common cause.
-
Ether Cleavage: The anisole ether linkage can be cleaved under strongly acidic conditions (e.g., HBr, HI), though this is less common with HCl or Lewis acids used in chlorination.
-
-
Troubleshooting:
-
Optimize Methylation: Ensure a slight excess of the methylating agent and adequate reaction time. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting chlorophenol.
-
Purification: As detailed in the FAQs, a basic aqueous wash is highly effective for removing acidic chlorophenols.[3]
-
Polychlorinated Dibenzofurans (PCDFs) and Dibenzo-p-dioxins (PCDDs)
-
Issue: Formation of highly toxic PCDF and PCDD contaminants.
-
Mechanism: The primary pathway is the condensation of two chlorophenol molecules. This proceeds through the formation of phenoxy radicals, which can then dimerize.[1] While less common, thermal degradation of polychlorinated anisoles themselves at very high temperatures can also potentially lead to these byproducts.
-
Troubleshooting:
-
Strict Temperature Control: Avoid temperatures above 200°C in all synthetic and purification steps.
-
Inert Atmosphere: As mentioned, using an inert atmosphere is crucial to prevent the oxidation that leads to phenoxy radical formation.
-
Precursor Purity: Ensure the chlorophenol starting materials are of high purity and free from contaminants that could catalyze PCDF/PCDD formation.
-
Polychlorinated Benzenes and Benzoquinones
-
Issue: Formation of polychlorinated benzenes and benzoquinones as byproducts.
-
Mechanism:
-
Polychlorinated Benzenes: These can be formed from the chlorodehydroxylation of chlorophenols, especially at elevated temperatures in the presence of certain catalysts.[4][5]
-
Benzoquinones: Over-oxidation of chlorophenols, particularly under strong chlorinating conditions, can lead to the formation of chlorinated benzoquinones.[6]
-
-
Troubleshooting:
-
Milder Conditions: Use the mildest possible reaction conditions (temperature, chlorinating agent) to avoid these over-oxidation and decomposition pathways.
-
Control of Stoichiometry: Precise control over the amount of chlorinating agent is critical to prevent the over-oxidation that can lead to benzoquinone formation.
-
Data Summary: Influence of Reaction Conditions on Side Product Formation
| Parameter | Condition | Observed Side Products | Mitigation Strategy | Reference |
| Temperature | High (>100 °C) | Increased polychlorination, potential for PCDF/PCDD formation from precursors | Lower temperature (0-25 °C) | [1] |
| Stoichiometry | >1:1 Chlorinating Agent:Anisole | Significant polychlorination | Use a strict 1:1 molar ratio | [7] |
| Catalyst | Strong Lewis Acids (e.g., FeCl₃) | Can lead to a mixture of ortho and para isomers | Use of regioselective catalysts (e.g., tertiary amines with TCCA) | [2] |
| Atmosphere | Presence of Oxygen | Formation of phenoxy radicals, leading to PCDF/PCDDs from chlorophenols | Conduct reactions under an inert atmosphere (N₂ or Ar) | [1] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective para-Chlorination of Anisole
This protocol is adapted from methodologies designed to maximize para-selectivity.
-
Reaction Setup: To a solution of anisole (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C under a nitrogen atmosphere, add the catalyst (e.g., a tertiary amine, 0.1 eq).
-
Reagent Addition: Slowly add a solution of the chlorinating agent (e.g., TCCA, 1.0 eq) in the same solvent over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a solution of sodium sulfite. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the para-isomer from the ortho-isomer and any unreacted starting material.
Protocol 2: Purification of Polychlorinated Anisoles from Isomeric Impurities
For challenging separations of positional isomers, preparative HPLC or fractional crystallization may be necessary.
-
Preparative HPLC:
-
Develop an analytical HPLC method to achieve baseline separation of the desired isomer from its impurities. A C18 stationary phase with a methanol/water or acetonitrile/water mobile phase is a good starting point.[3][8][9][10]
-
Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Collect the fractions corresponding to the desired isomer and concentrate to obtain the purified product.
-
-
Fractional Crystallization:
-
Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent.
-
Slowly cool the solution to allow for the selective crystallization of the major, less soluble isomer.
-
Isolate the crystals by filtration. The purity of the crystals can be improved by repeating the recrystallization process.[11]
-
Analytical Methods for Side Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the identification and quantification of polychlorinated anisoles and their side products.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Parameters (Typical):
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating many isomers.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Injector: Splitless injection is typically used for trace analysis.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Key Mass Fragments (m/z) for Identification:
-
Monochloroanisoles: Look for the molecular ion cluster (M, M+2) around m/z 142 and 144.
-
Dichlorophenols: Look for the molecular ion cluster around m/z 162, 164, and 166.
-
TCDD (a common PCDF/PCDD congener): Key ions include m/z 320, 322, and 324.
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Anisole Chlorination
Caption: Competing pathways in the direct chlorination of anisole.
Diagram 2: Formation of PCDFs from Chlorophenol Precursors
Caption: General pathway for PCDF formation from chlorophenols.
References
- Cimen, Y., Akyüz, S., & Türk, H. (2015). Effects of tertiary amine catalysis on the regioselectivity of anisole chlorination with trichloroisocyanuric acid. Monatshefte für Chemie - Chemical Monthly, 146(4), 697-704.
- EP0860416A1 - Method of making trichloromethoxybenzene. (1998). Google Patents.
- Wojtowicz, E., Riu, M., & Fritz, R. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Journal of Chromatography A, 1313, 214-222.
- Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. (2019). Agilent.
- Weber, R., & Hagenmaier, H. (1999). Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions. Chemosphere, 38(3), 529-549.
- Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (2020). Environmental Science & Technology, 54(2), 834-843.
- Fractional Crystallization. (n.d.). Sulzer.
- The convergence of 2,6-dichloro-1,4-benzoquinone in the whole process of lignin phenol precursor chlorination. (2022). Chemosphere, 307(Pt 3), 136009.
- Determination of Polychlorinated Dibenzo-p-Dioxins and Furans in Food Samples by Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS). (2020). Journal of Agricultural and Food Chemistry, 68(1), 359-368.
- Purification, Preparative HPLC-MS. (n.d.). MicroCombiChem GmbH.
- The Power of Preparative HPLC Systems. (n.d.). Teledyne LABS.
- Gilson Preparative HPLC Systems | VERITY® LC Solutions. (n.d.). Gilson.
- Strategy for Preparative LC Purification. (n.d.). Agilent.
- Potential reaction schemes of phenol during chlorination. (n.d.). ResearchGate.
- Determination of Polychlorinated Dibenzo-p-dioxins (PCDD) and Polychlorinated Dibenzofurans (PCDF) in Foodstuffs and Animal Feed. (2010). Agilent.
- Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent.
- Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (2020). Environmental Science & Technology, 54(2), 834-843.
- The formation of chlorinated compounds from benzene in a fly ash model system. (n.d.). ResearchGate.
- Elementary reaction path on polychlorinated biphenyls formation from polychlorinated benzenes in heterogeneous phase using ab initio molecular orbital calculation. (2002). Chemosphere, 48(8), 851-857.
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gilson.com [gilson.com]
- 4. researchgate.net [researchgate.net]
- 5. Elementary reaction path on polychlorinated biphenyls formation from polychlorinated benzenes in heterogeneous phase using ab initio molecular orbital calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The convergence of 2,6-dichloro-1,4-benzoquinone in the whole process of lignin phenol precursor chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 8. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. agilent.com [agilent.com]
- 11. rcprocess.se [rcprocess.se]
- 12. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Suzuki Reaction Yield with Hindered Aryl Halides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of these demanding coupling reactions.
The Challenge of Steric Hindrance in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, when one or both coupling partners possess significant steric bulk, particularly ortho-substituents on an aryl halide, the reaction efficiency can plummet. This steric impediment can hinder key steps in the catalytic cycle, namely the oxidative addition of the palladium catalyst to the aryl halide and the final reductive elimination step to form the desired biaryl product.[4][5] The result is often low to no product yield, making optimization a critical but often challenging task.[6]
This guide will walk you through the key parameters to consider and adjust to overcome these steric barriers and achieve high-yielding Suzuki couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with hindered aryl halides in Suzuki reactions.
Issue 1: Low to Non-Existent Product Yield
Question: My Suzuki reaction with a di-ortho-substituted aryl halide is failing or giving very low yields. What are the primary factors I should investigate?
Answer: This is a very common challenge. The primary culprits for low yield in sterically demanding Suzuki couplings are an inadequate catalyst system (palladium precursor and ligand), a suboptimal choice of base and solvent, and insufficient reaction temperature.[4]
-
The Ligand is Critical: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[4] The key is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated palladium(0) species, which is crucial for the oxidative addition step with a hindered aryl halide. They also facilitate the sterically demanding reductive elimination step.[4][7]
-
Recommended Ligands: Biaryl phosphine ligands, often referred to as "Buchwald ligands," such as SPhos, RuPhos, and XPhos, are excellent starting points for these challenging couplings.[4] For extremely hindered substrates, such as those required to form tetra-ortho-substituted biaryls, more specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[8] N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands known for their high stability and activity.[4]
-
-
Base and Solvent Synergy: The choice of base and solvent is interdependent and crucial for success.
-
Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable and effective base for many hindered couplings.[4][8] For less reactive aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[4]
-
Solvents: Anhydrous, aprotic solvents are generally preferred. Toluene and dioxane are common choices.[4] For particularly stubborn reactions, higher boiling point solvents like xylenes can be used to increase the reaction temperature.[8]
-
-
Increase the Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barriers for the key steps in the catalytic cycle. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[4][8] Microwave irradiation can also be a powerful tool to rapidly and efficiently heat the reaction.[9]
Issue 2: Catalyst Deactivation and Reaction Stalling
Question: My reaction starts to form the product, but then it stalls, and I'm left with a significant amount of unreacted starting material. What could be causing this?
Answer: Catalyst deactivation is a common reason for incomplete reactions. This can be caused by several factors, especially when dealing with sensitive catalyst systems required for hindered couplings.
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel can lead to the oxidation of the catalyst, rendering it inactive.[10] It is crucial to employ rigorous anaerobic techniques.
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. The choice of a robust ligand is important.
-
Impure Reagents: Impurities in your starting materials, solvents, or base can poison the catalyst. Ensure you are using high-purity, anhydrous reagents and solvents.
Troubleshooting Flowchart
Here is a logical workflow to troubleshoot a failing Suzuki reaction with a hindered aryl halide.
Caption: A step-by-step decision tree for troubleshooting low-yielding Suzuki reactions with hindered substrates.
Key Experimental Parameters and Recommendations
For successful Suzuki couplings with hindered aryl halides, careful consideration of each reaction component is necessary.
Catalyst System: Palladium Precursor and Ligand
The choice of the palladium source and, more importantly, the ligand is paramount.
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources that are readily activated in the catalytic cycle. |
| Ligands for Hindered Substrates | Buchwald Ligands: XPhos, SPhos, RuPhos. Specialized Ligands: AntPhos, BI-DIME (for tetra-ortho-substituted biaryls).[8] NHC Ligands: IPr, SImes | These bulky, electron-rich ligands facilitate both the oxidative addition and reductive elimination steps, which are often rate-limiting with sterically demanding substrates.[4][7] |
| Catalyst Loading | 1-5 mol% | While lower catalyst loadings are desirable, hindered couplings often require a higher concentration of the active catalyst to achieve reasonable reaction rates. |
The Catalytic Cycle with Hindered Substrates
The ligand plays a crucial role in overcoming the steric barriers in the catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps affected by steric hindrance.
Detailed Experimental Protocol: A General Procedure for Hindered Couplings
This protocol provides a robust starting point for optimizing your Suzuki reaction. Note: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[11][12][13]
Reagents and Equipment
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Hindered aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard Schlenk line and vacuum pump
-
Syringes and needles for liquid transfers
Step-by-Step Procedure
-
Preparation of the Reaction Vessel:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the hindered aryl halide, boronic acid, palladium precursor, ligand, and base.
-
Seal the flask with a septum.
-
-
Degassing the System:
-
Connect the flask to a Schlenk line and evacuate the flask under high vacuum for 5-10 minutes.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[12]
-
-
Solvent Addition:
-
Using a syringe, add the anhydrous solvent to the reaction flask.
-
If your solvent is not pre-packaged and anhydrous, it should be thoroughly degassed prior to use. A common method is the freeze-pump-thaw technique (at least three cycles).[14]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C for toluene).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- Benchchem. (n.d.). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
- ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
- NIH. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Journal of Chemical Education - ACS Publications. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- ResearchGate. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
- Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
removal of impurities from crude 2-bromo-1,3-dichloro-5-methoxybenzene
An invaluable intermediate in pharmaceutical and specialized chemical synthesis, 2-bromo-1,3-dichloro-5-methoxybenzene requires high purity for successful downstream applications. However, its synthesis via electrophilic aromatic bromination of 1,3-dichloro-5-methoxybenzene often yields a crude product contaminated with starting materials, side-products, and residual reagents.
This Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of this critical compound. Structured in a practical question-and-answer format, this guide offers field-proven insights and step-by-step protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile is largely dependent on the reaction conditions. Key impurities to anticipate include:
-
Unreacted Starting Material: 1,3-dichloro-5-methoxybenzene.
-
Poly-brominated Species: Over-reaction can lead to the formation of di-brominated products, such as 2,4-dibromo-1,3-dichloro-5-methoxybenzene.
-
Residual Brominating Agent: Elemental bromine (Br₂) is a common source of color in the crude product.
-
Isomeric Byproducts: Although the methoxy and chloro groups direct the bromination, minor isomers can sometimes form under harsh conditions.[1]
Q2: What are the key physical and chemical properties of the pure target compound?
Having a reference for the pure compound is critical for assessing the success of purification.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 174913-20-3 | [2] |
| Molecular Formula | C₇H₅BrCl₂O | [2] |
| Molecular Weight | 255.92 g/mol | [2] |
| Appearance | White to off-white solid | Typical for pure aryl halides |
Q3: Which analytical techniques are recommended for purity assessment?
A combination of methods is ideal for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Excellent for quickly monitoring reaction progress and the effectiveness of column chromatography separations.[3][4]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used to quantify the relative amounts of product versus aromatic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
Troubleshooting Guide: Purification Workflows
This section addresses specific issues encountered during the purification of this compound.
Initial Workup & Color Removal
Q4: My crude product is a dark red or orange oil/solid. What causes this color and how can I remove it?
-
Probable Cause: The color is almost certainly due to residual elemental bromine (Br₂) used in the synthesis.
-
Solution: Reductive Quench and Wash: Before concentrating the crude reaction mixture, it is essential to perform an aqueous workup to remove excess bromine. Washing the organic layer with a mild reducing agent will quench the bromine.[5]
Protocol: Aqueous Workup
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Repeat the wash until the organic layer is colorless.
-
Wash the organic layer with water, followed by a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallization Challenges
Q5: I'm trying to purify my product by recrystallization, but it's "oiling out" instead of forming crystals. What should I do?
-
Probable Cause: The solvent system is too non-polar for the compound at the saturation temperature, causing it to come out of solution as a liquid phase (oil) rather than a solid crystal lattice. High levels of impurities can also disrupt crystal formation.
-
Solution: Modify the Solvent System and Cooling Rate:
-
Adjust Polarity: While the oil is still hot, add a small amount of a more polar co-solvent (e.g., a few drops of ethyl acetate into a heptane or hexane solution) until the oil redissolves.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbance. If no crystals form, place it in a refrigerator (4°C), and then a freezer (-20°C) if necessary. Rapid cooling often promotes oiling out.
-
Induce Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.
-
Q6: My recovery from recrystallization is very low. How can I improve it?
-
Probable Cause: The chosen solvent is too "good," meaning the product has high solubility even at low temperatures. Alternatively, too much solvent was used.
-
Solution: Solvent Selection and Concentration:
-
Use a Different Solvent: The ideal recrystallization solvent dissolves the compound when hot but not when cold. Test solubility in various solvents like ethanol, methanol, or isopropanol, which are more polar than alkanes like heptane.[6]
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop. Note that the second crop may be less pure.
-
Column Chromatography Optimization
Q7: My NMR spectrum shows unreacted starting material. How can I separate it using column chromatography?
-
Probable Cause: Incomplete bromination. The starting material (1,3-dichloro-5-methoxybenzene) is slightly less polar than the brominated product.
-
Solution: Flash Column Chromatography with a Non-Polar Eluent: Flash chromatography is highly effective for this separation.[3][7] The less polar starting material will travel faster down the column and elute in earlier fractions.
Protocol: Flash Column Chromatography
-
Select the Eluent: Using TLC, find a solvent system that gives good separation. For this compound, a non-polar system is best. Start with 100% hexanes or heptane. If the spots do not move, add ethyl acetate in small increments (e.g., 0.5% to 2%). A common system for similar aryl halides is Hexane:Ethyl Acetate (98:2).[8][9]
-
Pack the Column: Pack a glass column with silica gel using a "wet" or "dry" packing method. Ensure the silica bed is level and free of cracks.[7]
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, and load it onto the top of the silica gel.
-
Elute and Collect: Apply pressure to the column and begin eluting with your chosen solvent system. Collect small fractions sequentially and analyze them by TLC to determine which contain the pure product.[3]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Q8: I have a byproduct that is more polar than my product (lower Rf on TLC). How do I remove it?
-
Probable Cause: This could be a di-brominated species or another side product with greater polarity.
-
Solution: Flash Column Chromatography: The same chromatography protocol as above applies. Your desired product will elute before the more polar impurity. By carefully monitoring the fractions with TLC, you can collect the fractions containing your pure product and stop collection before the impurity begins to elute.[4]
Process and Troubleshooting Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound, including key decision points for troubleshooting.
Caption: Purification and troubleshooting workflow.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving specific purification issues.
Caption: Decision tree for troubleshooting specific issues.
References
- Organic Chemistry at CU Boulder. (n.d.). Column Chromatography.
- American Chemical Society. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications.
- Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). SUPPORTING INFORMATION: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry.
- ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- National Center for Biotechnology Information. (2015, December 2). Copper-catalyzed arylation of alkyl halides with arylaluminum reagents. PMC.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
- The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems.
- Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.
- Fricano, A. M., et al. (2022, March 2). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv.
- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
- Oregon State University. (2005). Experimental Chemistry II - Poster Abstracts for 2005.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene.
Sources
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. 2-BROMO-5-CHLOROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 9. Copper-catalyzed arylation of alkyl halides with arylaluminum reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-Bromo-3,5-dichloroanisole
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-bromo-3,5-dichloroanisole via recrystallization. Recognizing that a one-size-fits-all protocol is rarely optimal, this document emphasizes understanding the underlying principles to empower you to troubleshoot and optimize your purification process effectively.
I. Understanding the Molecule: 4-Bromo-3,5-dichloroanisole
Before selecting a recrystallization solvent, it is crucial to analyze the structure of 4-bromo-3,5-dichloroanisole (C₇H₅BrCl₂O). The molecule possesses a substituted benzene ring, making it largely nonpolar. However, the presence of the methoxy group (-OCH₃) and the halogen atoms (one bromine, two chlorines) introduces some polarity due to the electronegativity difference between these atoms and carbon. This moderate polarity is a key factor in predicting its solubility.
II. Recrystallization Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 4-bromo-3,5-dichloroanisole in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Question 1: My 4-bromo-3,5-dichloroanisole is not dissolving in the hot solvent, or I have to use a very large volume. What should I do?
Answer: This indicates that the solvent is too nonpolar or too polar for the compound at elevated temperatures.
-
Immediate Action:
-
Ensure your solvent is at its boiling point. The solubility of most solids increases significantly with temperature.[1]
-
Add the hot solvent in small increments to your crude solid, allowing time for dissolution after each addition.
-
-
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: If a large volume of boiling solvent is required, the yield of recrystallized product will be significantly reduced as more of the compound will remain in the mother liquor upon cooling.[1][2] Consider a solvent with a slightly different polarity.
-
Consider a Mixed Solvent System: If a single solvent proves ineffective, a two-solvent system can be employed.[3] Start by dissolving the 4-bromo-3,5-dichloroanisole in a "good" solvent (one in which it is highly soluble) at its boiling point. Then, slowly add a "bad" solvent (one in which it is poorly soluble, but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (saturated). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common example of a mixed solvent pair is ethanol-water.[4]
-
Question 2: My 4-bromo-3,5-dichloroanisole "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.
-
Solutions:
-
Lower the Cooling Temperature More Gradually: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling.
-
Use a Lower-Boiling Solvent: Select a solvent with a boiling point that you anticipate is lower than the melting point of your compound.
-
Increase the Amount of Solvent: A more dilute solution can sometimes prevent oiling out. After the oil has formed, you can try adding more hot solvent to redissolve it and then attempt to cool the solution more slowly.
-
Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching the inside of the flask with a glass rod at a temperature where the compound is still a solid.
-
Question 3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
Answer: This typically means the solution is not supersaturated, which can be due to several factors.
-
Possible Causes & Solutions:
-
Too Much Solvent Was Used: If the solution is too dilute, the solubility limit of the 4-bromo-3,5-dichloroanisole may not be reached even at low temperatures.
-
Solution: Gently heat the solution to boil off some of the solvent. Continue to remove solvent until you observe the formation of solid particles. Then, add a small amount of hot solvent to redissolve the solid and allow it to cool again.
-
-
The Solution Cooled Too Quickly: Rapid cooling can sometimes inhibit crystal nucleation.
-
Solution: Reheat the solution to redissolve the compound and allow it to cool more slowly. Insulating the flask can help with this.
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The small scratches can provide a surface for crystals to begin forming.
-
Seeding: If you have a small crystal of pure 4-bromo-3,5-dichloroanisole, add it to the cooled solution to act as a seed crystal.
-
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for 4-bromo-3,5-dichloroanisole?
A1: The ideal solvent should:
-
Exhibit high solubility for 4-bromo-3,5-dichloroanisole at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[5]
-
Not react with the compound.
-
Have a boiling point below the melting point of 4-bromo-3,5-dichloroanisole to prevent oiling out.
-
Be volatile enough to be easily removed from the final crystals.
-
Be non-toxic, inexpensive, and non-flammable, if possible.
Q2: How do I choose a starting solvent to test for the recrystallization of 4-bromo-3,5-dichloroanisole?
A2: Based on the principle of "like dissolves like," the moderate polarity of 4-bromo-3,5-dichloroanisole suggests that solvents of intermediate polarity are a good starting point.[2]
-
Good candidates to screen include:
-
Alcohols: Ethanol, methanol, or isopropanol.
-
Hydrocarbons (potentially in a mixed solvent system): Hexane or heptane.
-
Esters: Ethyl acetate.
-
-
Solvents to likely avoid for a single-solvent recrystallization:
-
Water: Too polar.
-
Dichloromethane/Chloroform: The compound is likely too soluble at room temperature.
-
Q3: Can I use a rotary evaporator to speed up crystal formation?
A3: A rotary evaporator is generally used to remove solvent to obtain a crude solid. For recrystallization, slow cooling is crucial for the formation of pure crystals.[6] Rapidly removing the solvent via rotary evaporation will cause the compound to crash out of solution, trapping impurities within the solid.
IV. Experimental Protocol: Recrystallization of 4-Bromo-3,5-dichloroanisole
This protocol outlines the steps for a single-solvent recrystallization.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of crude 4-bromo-3,5-dichloroanisole into a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Gently heat the test tube in a water bath. The compound should dissolve completely.
-
Allow the test tube to cool to room temperature and then place it in an ice bath. A good solvent will result in the formation of a crystalline precipitate.
-
-
Dissolution:
-
Place the crude 4-bromo-3,5-dichloroanisole in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the flask on a hot plate while gently swirling.
-
Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the hot solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Cover the mouth of the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes.
-
For complete drying, transfer the crystals to a watch glass and place them in a desiccator.
-
V. Data Presentation
Table 1: Boiling Points of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity |
| Methanol | 65 | Polar |
| Ethanol | 78 | Polar |
| Isopropanol | 82 | Polar |
| Hexane | 69 | Nonpolar |
| Heptane | 98 | Nonpolar |
| Ethyl Acetate | 77 | Intermediate |
| Acetone | 56 | Polar aprotic |
| Toluene | 111 | Nonpolar |
VI. Visualization of the Solvent Selection Workflow
Caption: Decision workflow for selecting a suitable recrystallization solvent.
VII. References
Sources
Technical Support Center: Improving Regioselectivity in the Functionalization of Substituted Anisoles
Welcome to the Technical Support Center for the functionalization of substituted anisoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges related to regioselectivity in their experiments. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions and optimize your synthetic strategies.
Introduction: The Anisole Moiety - A Double-Edged Sword
The anisole structural motif is ubiquitous in pharmaceuticals, natural products, and functional organic materials. The methoxy group (-OCH₃) is a potent activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the aromatic ring through resonance.[1][2][3] This enhanced reactivity, however, often leads to a significant challenge: controlling regioselectivity. Achieving a high yield of a single desired isomer while minimizing the formation of others is a critical goal in synthetic efficiency and downstream applications.
This guide provides a question-and-answer-based approach to tackle common issues encountered during the functionalization of substituted anisoles, offering both troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor para to ortho Ratio in Electrophilic Aromatic Substitution (EAS)
Q1: I'm performing a Friedel-Crafts acylation on anisole and obtaining a significant amount of the ortho-acylated product, which is difficult to separate from my desired para-isomer. How can I improve the para-selectivity?
A1: This is a classic challenge in EAS reactions with strongly activating groups. While the methoxy group directs to both ortho and para positions, the para position is generally favored due to reduced steric hindrance.[1] However, several factors can influence this ratio.
Causality Behind Poor Selectivity:
-
Steric Effects: The size of the electrophile and any existing substituents on the anisole ring play a crucial role. Smaller electrophiles can more easily access the ortho positions.
-
Reaction Temperature: Higher temperatures can sometimes favor the kinetically controlled ortho product over the thermodynamically more stable para product.[4]
-
Lewis Acid Choice: The nature and amount of the Lewis acid catalyst can significantly impact the regiochemical outcome. Strong Lewis acids can sometimes favor ortho-substitution.[5]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale |
| Lower Reaction Temperature | Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) often favors the formation of the thermodynamically more stable para-isomer.[4][6] |
| Choice of Acylating Agent | Using a bulkier acylating agent (e.g., an anhydride instead of an acyl chloride) can increase steric hindrance at the ortho positions.[7] |
| Milder Lewis Acid Catalyst | Employing milder Lewis acids like ZnCl₂, FeCl₃, or even catalytic amounts of triflates (e.g., Sc(OTf)₃) can improve para-selectivity.[5][7] Zeolite catalysts have also shown high para-selectivity in acylation reactions.[8] |
| Solvent Effects | The choice of solvent can influence the distribution of isomers. For instance, in some Friedel-Crafts acylations, changing the solvent can alter the ortho/para ratio.[4] |
Workflow Diagram: Optimizing for para-Selectivity in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for improving para-selectivity.
Issue 2: Achieving Exclusive ortho-Functionalization
Q2: My synthesis requires the selective functionalization of the ortho position of a substituted anisole. How can I override the inherent preference for the para position?
A2: Achieving high ortho-selectivity often requires moving beyond classical EAS conditions and employing directed metalation strategies.
The Principle of Directed ortho-Metalation (DoM):
Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position.[9][10] The methoxy group of anisole can act as a DMG, coordinating to the lithium of the base and directing deprotonation to the C2 position.[9][11] The resulting aryllithium species can then be quenched with a wide variety of electrophiles to afford the ortho-substituted product with high regioselectivity.[9]
Experimental Protocol: Directed ortho-Lithiation of Anisole
Materials:
-
Anisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, etc.)
-
Anhydrous workup and purification reagents
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the substituted anisole and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup, followed by extraction with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Diagram: Mechanism of Directed ortho-Metalation
Caption: Simplified mechanism of directed ortho-metalation of anisole.
Recent Advances in ortho-Functionalization:
Recent research has also demonstrated that π-complexation of anisoles to a Cr(CO)₃ unit can enhance reactivity and provide unprecedented ortho-selective arylation.[12] Additionally, rare-earth metal catalysts have been developed for the regioselective ortho-C-H alkylation of anisoles with olefins.[13][14][15][16]
Issue 3: Achieving meta-Functionalization
Q3: Is it possible to achieve meta-functionalization of an anisole, despite the strong ortho, para-directing nature of the methoxy group?
A3: Yes, while challenging, recent advancements in catalysis have made meta-selective C-H functionalization of anisoles possible. This represents a significant departure from classical reactivity patterns.
Strategies for meta-Selective Functionalization:
-
Palladium/Norbornene Cooperative Catalysis: This strategy has emerged as a powerful tool for reversing the conventional site-selectivity of C-H activation.[17][18] By employing a palladium catalyst in conjunction with a norbornene mediator and a specifically designed ligand, meta-C-H arylation of anisole derivatives can be achieved.[18][19] The mechanism is complex and involves a cascade of reactions where the palladium catalyst is directed to the meta position.
-
Directing Group Strategies: While the methoxy group itself is ortho, para-directing, it is possible to introduce a separate directing group onto the anisole scaffold that forces functionalization at the meta position relative to the methoxy group. This often involves multi-step synthetic sequences.
Key Considerations for meta-Functionalization:
-
These reactions are often highly sensitive to the ligand, solvent, and reaction conditions.
-
Substrate scope can be limited, and optimization is typically required for each new substituted anisole.
Advanced Topics & Future Outlook
The field of regioselective C-H functionalization is rapidly evolving. Researchers are continuously developing novel catalytic systems to achieve previously inaccessible transformations.
-
Ligand-Promoted Catalysis: The development of sophisticated ligands is key to controlling regioselectivity. For example, specific S,O-ligands have been shown to promote para-selective C-H olefination of aniline derivatives, a related electron-rich aromatic system.[20] Similarly, bulky bipyridyl ligands have been used to improve the para-selectivity of C-H borylation of anisoles.[21] Ligand-promoted nickel-catalyzed para-selective carboxylation of anisoles has also been reported.[22][23]
-
C-H Activation: Direct C-H activation offers a more atom-economical approach to functionalization compared to traditional methods that require pre-functionalized starting materials.[12][24] The development of catalysts that can selectively activate specific C-H bonds on an anisole ring is a major area of research.[12][24]
By understanding the fundamental principles of reactivity and staying abreast of the latest catalytic methodologies, researchers can effectively troubleshoot and optimize their synthetic routes to achieve the desired regioselective functionalization of substituted anisoles.
References
- The Improved para-Selective C(sp 2 )
- Predict the outcome of electrophilic arom
- Tuning Reactivity and Site Selectivity of Simple Arenes in C–H Activation: Ortho-Arylation of Anisoles via Arene–Metal π-Complexation.Journal of the American Chemical Society.
- Directing Effects in Electrophilic Aromatic Substitution Reactions.Organic Chemistry Tutor.
- para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis.
- Mechanisms and Origins of Regioselectivity in Rare-Earth-Catalyzed C–H Functionalization of Anisoles and Thioanisoles.Inorganic Chemistry.
- Ligand-Promoted Nickel-Catalyzed para-Selective Carboxyl
- Directed ortho metal
- Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correl
- Ligand-Promoted Nickel-Catalyzed para-Selective Carboxyl
- Addressing poor regioselectivity in the synthesis of substituted anilines.Benchchem.
- Substituent Effects on the EAS Reaction.Chemistry LibreTexts.
- Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactiv
- Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes.Chemical Science (RSC Publishing).
- Palladium-catalyzed C–H activation of anisole with electron-deficient auxiliary ligands: a mechanistic investigation.Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes.PMC - NIH.
- meta-C–H Arylation of Anisole Deriv
- S,O-Ligand Promoted meta-C–H Arylation of Anisole Derivatives via Palladium/Norbornene C
- S,O-Ligand Promoted meta-C-H Arylation of Anisole Derivatives via Palladium/Norbornene C
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Friedel–Crafts acylation of substituted anisole.Chemistry Stack Exchange.
- Troubleshooting low regioselectivity in reactions catalyzed by aluminum perchlor
- ortho metal
- Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium( iii ) alkyl complexes.Chemical Science (RSC Publishing).
- Technical Support Center: Improving the Regioselectivity of Pyrrole Functionaliz
Sources
- 1. Predict the outcome of electrophilic aromatic substitution of methoxybenz.. [askfilo.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium( iii ) alkyl complexes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06725K [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. S,O-Ligand Promoted meta-C-H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. meta-C–H Arylation of Anisole Derivatives - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 20. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Ligand-Promoted Nickel-Catalyzed para-Selective Carboxylation of Anisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Palladium-catalyzed C–H activation of anisole with electron-deficient auxiliary ligands: a mechanistic investigation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Structural Maze: The Quest for Crystalline Insights into 2-Bromo-1,3-dichloro-5-methoxybenzene and Its Derivatives
A comprehensive comparative guide to the X-ray crystallographic analysis of 2-bromo-1,3-dichloro-5-methoxybenzene and its derivatives remains an unmet challenge due to the current absence of publicly available, detailed crystallographic data for the target compound and a suitable comparative set of its derivatives. While the principles of X-ray crystallography and the synthesis of halogenated aromatic compounds are well-established, a specific, in-depth analysis as requested by researchers, scientists, and drug development professionals is contingent on the availability of primary experimental data.
At present, a thorough search of prominent structural databases, including the Cambridge Structural Database (CSDC), and the broader scientific literature has not yielded the specific crystal structure of this compound. This critical data is the bedrock upon which a robust comparative guide, detailing the nuances of molecular geometry, intermolecular interactions, and packing arrangements, would be built.
This guide, therefore, pivots to address the foundational elements that would underpin such an analysis, providing a framework for researchers to utilize when and if such crystallographic data becomes available. It will further offer a comparative overview of alternative analytical techniques that can provide complementary structural information.
The Strategic Importance of X-ray Crystallography
For drug development professionals and medicinal chemists, the precise three-dimensional structure of a molecule, which single-crystal X-ray diffraction (SCXRD) can provide, is invaluable. It offers unambiguous insights into:
-
Molecular Conformation: The exact spatial arrangement of atoms and functional groups, which is crucial for understanding receptor binding and pharmacological activity.
-
Intermolecular Interactions: The non-covalent forces (e.g., halogen bonding, hydrogen bonding, π-stacking) that govern how molecules interact with each other in the solid state. This is vital for understanding crystal packing, solubility, and polymorphism.
-
Absolute Stereochemistry: The definitive assignment of the absolute configuration of chiral centers.
A Generalized Approach to Synthesis and Crystallization
Hypothetical Synthetic Workflow
Caption: A generalized workflow for the synthesis and crystallization of this compound.
Experimental Protocol: General Crystallization Techniques
The growth of high-quality single crystals is often the most challenging step. The following are common techniques that would be employed:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane, hexane) to near saturation.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent.
-
Place this solution in a sealed container with a larger reservoir of a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.
-
The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
-
-
Solvent Layering:
-
Dissolve the compound in a dense "good" solvent.
-
Carefully layer a less dense, miscible "poor" solvent on top.
-
Crystals may form at the interface as the solvents slowly mix.
-
The Comparative Landscape: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the "gold standard" for solid-state structural elucidation, other spectroscopic methods offer valuable and often complementary information, particularly for the compound in solution.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D molecular structure in the solid state, bond lengths, bond angles, torsion angles, intermolecular interactions, crystal packing. | Unambiguous and highly detailed structural information. | Requires high-quality single crystals; provides a static picture of the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry, conformational dynamics in solution. | Provides information about the molecule's structure and behavior in solution, which is often more biologically relevant. | Does not provide precise bond lengths and angles; can be challenging for complex structures or molecules with poor solubility. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns that can infer structural motifs. | High sensitivity; requires very small amounts of sample. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Fast and simple technique for functional group identification. | Provides limited information on the overall molecular structure. |
Future Outlook and the Path Forward
The full characterization of this compound and its derivatives through X-ray crystallography awaits the successful synthesis, crystallization, and diffraction analysis of these compounds. Once this data becomes available, a comprehensive comparative guide could be developed, focusing on:
-
Systematic comparison of crystallographic parameters: Unit cell dimensions, space group, and crystal density.
-
Analysis of intramolecular geometry: How different substituents on the benzene ring influence bond lengths, bond angles, and ring planarity.
-
Elucidation of intermolecular interactions: A detailed study of how changes in substitution patterns affect the nature and geometry of halogen bonding, π-stacking, and other non-covalent interactions that dictate the crystal packing.
For researchers in the field, the publication of the crystal structure of this compound would be a valuable contribution, enabling a deeper understanding of the structure-property relationships in this class of halogenated aromatic compounds.
References
Due to the absence of specific literature on the X-ray crystallographic analysis of this compound, this reference list provides authoritative sources on the general principles and techniques discussed.
- Principles of Crystallography.
- The Cambridge Structural Database (CSD).
- Spectrometric Identification of Organic Compounds.Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.[Link]
- Crystal Growth of Organic Materials.Edited by Myerson, A. S., Green, D. A., & Meen, P. (1996). American Chemical Society.[Link]
A Strategic Guide to the Cost-Benefit Analysis of Substituted Benzenes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the benzene ring is a ubiquitous and versatile scaffold. However, the true power of this aromatic system is unlocked through the strategic use of its substituted derivatives. The choice of a substituted benzene is not merely a matter of reactivity; it is a complex decision with far-reaching implications for the overall cost, efficiency, safety, and environmental impact of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using substituted benzenes, offering a framework for making informed decisions in research, process development, and manufacturing.
The Economic Landscape of Substituted Benzenes: More Than Just Starting Material Costs
The initial price of a substituted benzene is a primary consideration, but it represents only a fraction of the total cost equation. A thorough analysis must encompass the entire synthetic workflow, from reaction setup to final product isolation and waste disposal.
Cost of Starting Materials and Reagents
The price of substituted benzenes can vary significantly based on the nature and complexity of the substituent. Simple, bulk-produced derivatives like toluene and chlorobenzene are generally inexpensive starting points.[1] In contrast, more elaborate or less common substitution patterns will command a higher price.
Table 1: Illustrative Cost Comparison of Common Substituted Benzenes
| Compound | Typical Substituent Effect | Indicative Price Range (USD/kg) | Key Considerations |
| Toluene | Activating, o,p-directing | 1 - 5 | Low cost, but can lead to polyalkylation in Friedel-Crafts reactions. |
| Anisole | Strongly Activating, o,p-directing | 10 - 20 | High reactivity allows for milder reaction conditions, potentially reducing catalyst and energy costs. |
| Chlorobenzene | Deactivating, o,p-directing | 2 - 7 | Low cost, but requires harsher conditions for electrophilic substitution. Can be a useful handle for cross-coupling reactions. |
| Bromobenzene | Deactivating, o,p-directing | 20 - 40 | More reactive than chlorobenzene in cross-coupling, but at a higher starting material cost. |
| Iodobenzene | Deactivating, o,p-directing | 100 - 200 | Highest reactivity in cross-coupling reactions, often leading to higher yields and faster reactions, but at a significant upfront cost. |
| Nitrobenzene | Strongly Deactivating, m-directing | 3 - 8 | Inexpensive, but requires forcing conditions for further substitution. The nitro group is a versatile synthetic handle. |
| Aniline | Strongly Activating, o,p-directing | 5 - 15 | Highly reactive, but the amino group is basic and can interfere with acidic catalysts. Protection strategies add steps and cost. |
| Phenol | Strongly Activating, o,p-directing | 2 - 6 | Highly reactive and inexpensive, but the hydroxyl group can be sensitive to certain reagents. |
Note: Prices are indicative and can fluctuate based on supplier, purity, and market conditions.
Beyond the benzene derivative itself, the cost of catalysts is a critical factor. Traditional Lewis acids like aluminum chloride (AlCl₃) are inexpensive but are often required in stoichiometric amounts in Friedel-Crafts acylations, leading to significant waste streams.[2] More modern, recyclable solid acid catalysts or metal-organic frameworks (MOFs) may have a higher initial cost but can offer long-term economic and environmental benefits.[3]
The Ripple Effect of Substituents on Reaction Efficiency and Throughput
The electronic nature of the substituent dictates the reactivity of the benzene ring, directly impacting reaction times, temperatures, and catalyst loadings.[4][5]
-
Activating Groups (-OH, -OR, -NH₂, -R): These electron-donating groups increase the nucleophilicity of the benzene ring, accelerating the rate of electrophilic aromatic substitution (EAS).[4] This often translates to:
-
Milder reaction conditions (lower temperatures, less catalyst).
-
Shorter reaction times, increasing reactor throughput.
-
Potentially higher yields and selectivity.[6]
-
-
Deactivating Groups (-NO₂, -CN, -COR, -SO₃H, Halogens): These electron-withdrawing groups decrease the ring's nucleophilicity, slowing down EAS reactions.[4] This can necessitate:
-
Harsher reaction conditions (higher temperatures, stronger acids).
-
Longer reaction times.
-
The use of more potent and potentially more expensive catalysts.
-
The directing effect of the substituent is equally crucial. Ortho,para-directors (most activating groups and halogens) and meta-directors (most deactivating groups) determine the regioselectivity of the reaction, which is paramount for achieving the desired isomer and minimizing costly purification steps.[4]
Downstream Processing: The Hidden Costs of Synthesis
The cost of isolating and purifying the desired product can often exceed the cost of the reaction itself.[7] The choice of substituted benzene can have a profound impact on the complexity and expense of downstream processing.
Table 2: Impact of Substituted Benzenes on Downstream Processing
| Factor | Influence of Substituted Benzene | Cost Implications |
| Isomer Separation | o,p-directing groups often yield a mixture of isomers. The physical properties of these isomers (e.g., boiling points, solubility) determine the ease of separation. | Distillation, crystallization, or chromatography may be required, each with associated solvent, energy, and labor costs. |
| Byproduct Formation | Over-reaction (e.g., polyalkylation of toluene) or side reactions due to harsh conditions can generate significant byproducts. | Complex purification schemes may be necessary, reducing the overall yield and increasing waste. |
| Catalyst Removal | Homogeneous catalysts (e.g., AlCl₃) require aqueous workups, leading to large volumes of acidic waste. | Neutralization and disposal of aqueous waste streams add to the process cost. Heterogeneous catalysts simplify removal via filtration. |
| Solvent Recovery | The choice of reaction solvent is often dictated by the reactivity of the substituted benzene. | Energy-intensive distillation is required for solvent recycling. The use of greener, more easily recyclable solvents is a key consideration.[8] |
Safety and Environmental Considerations: A Non-Negotiable Aspect of the Cost-Benefit Analysis
The inherent hazards of certain substituted benzenes and the environmental impact of the entire synthetic process are critical factors that carry significant direct and indirect costs.
Handling and Safety Costs
Many aromatic compounds, including benzene itself, are classified as hazardous or carcinogenic.[9][10] The use of derivatives such as nitrobenzenes and anilines introduces specific toxicity concerns. These necessitate:
-
Personal Protective Equipment (PPE): The level of PPE required depends on the toxicity of the compound, ranging from standard lab coats and gloves to specialized respirators and chemical-resistant suits.[11][12] The cost of providing and maintaining appropriate PPE for all personnel can be substantial.[13]
-
Engineered Controls: Fume hoods, glove boxes, and specialized ventilation systems are often mandatory to minimize exposure. The capital and operational costs of these systems are significant.
-
Training and Monitoring: Personnel must be trained on the specific hazards and safe handling procedures for each compound. Regular health monitoring may also be required.
Environmental and Green Chemistry Metrics
Modern chemical synthesis places a strong emphasis on sustainability. "Green chemistry" principles provide a framework for evaluating the environmental performance of a chemical process.[10] Key metrics include:
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.
-
E-Factor (Environmental Factor): The total mass of waste produced per unit mass of product.
-
Process Mass Intensity (PMI): The total mass of all materials (reactants, solvents, reagents, process water) used to produce a unit mass of product.[12]
The choice of substituted benzene can significantly influence these metrics. For instance, a reaction that proceeds with high yield and selectivity using a recyclable catalyst will have a much lower E-Factor and PMI than a low-yield reaction requiring stoichiometric reagents and extensive purification.[14] A life cycle assessment (LCA) can provide a holistic view of the environmental impact, from raw material extraction to final product disposal.[15][16]
dot
Caption: Key inputs and outputs of a chemical process and their relation to common green chemistry metrics.
Experimental Protocols: Case Studies in Electrophilic Aromatic Substitution
The following protocols illustrate the practical considerations for common reactions involving substituted benzenes.
Protocol 1: Nitration of Toluene
This experiment demonstrates the nitration of an activated benzene ring.
Objective: To synthesize a mixture of nitrotoluene isomers.
Materials:
-
Toluene (1.0 mL)
-
Concentrated Nitric Acid (1.0 mL)
-
Concentrated Sulfuric Acid (1.0 mL)
-
Diethyl ether
-
10% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Ice-water bath, separatory funnel, conical vial, magnetic stirrer
Procedure:
-
In a 5 mL conical vial equipped with a spin vane and placed in an ice-water bath, add 1.0 mL of concentrated nitric acid.[17]
-
While stirring, slowly add 1.0 mL of concentrated sulfuric acid.[17]
-
Slowly add 1.0 mL of toluene dropwise over 5 minutes. The temperature should be kept low to control the exothermic reaction.[17]
-
After the addition is complete, allow the mixture to stir and warm to room temperature for 5 minutes.[17]
-
Transfer the reaction mixture to a separatory funnel containing 10 mL of water.[18]
-
Extract the aqueous layer with two 4 mL portions of diethyl ether.[18]
-
Wash the combined organic layers with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.[17]
Causality Behind Experimental Choices:
-
The use of an ice bath is crucial to control the highly exothermic nitration reaction and prevent the formation of dinitrated byproducts.[17]
-
Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[17]
-
Toluene is an activated ring, making the reaction significantly faster than the nitration of benzene.[17]
-
The sodium bicarbonate wash neutralizes any residual acid in the organic layer.
Protocol 2: Friedel-Crafts Acylation of Anisole
This protocol illustrates the acylation of a highly activated benzene ring.
Objective: To synthesize p-methoxyacetophenone.
Materials:
-
Anisole
-
Acetic Anhydride
-
Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a dropping funnel.
-
To the flask, add AlCl₃ and anhydrous DCM. Cool the suspension to 0°C in an ice-water bath.[17]
-
Add a solution of anisole and acetic anhydride in DCM dropwise to the stirred suspension.[19]
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.[17]
-
Separate the organic layer and wash it with water, 5% NaOH solution, and brine.[20]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[20]
-
The crude product can be purified by recrystallization or column chromatography.[17]
Causality Behind Experimental Choices:
-
Anisole is highly activated by the methoxy group, making it a good substrate for Friedel-Crafts acylation.[17]
-
AlCl₃ is a strong Lewis acid that activates the acetic anhydride to form the acylium ion electrophile.[18]
-
The reaction is quenched with acid and ice to decompose the aluminum chloride-ketone complex and separate the catalyst.[17]
-
The major product is the para-isomer due to steric hindrance at the ortho-positions.[17]
Decision-Making Workflow for Selecting a Substituted Benzene
The selection of an appropriate substituted benzene is a multi-faceted decision. The following workflow can guide this process:
dot
Caption: A workflow for the strategic selection of a substituted benzene in synthesis.
Conclusion: A Holistic Approach to Synthesis Design
The cost-benefit analysis of using substituted benzenes in synthesis extends far beyond the price of the starting material. A truly effective and economical synthetic strategy requires a holistic assessment of the entire process, from the reactivity and selectivity dictated by the substituent to the costs and environmental impact of downstream processing and waste management. By carefully considering the factors outlined in this guide, researchers and drug development professionals can make more strategic, sustainable, and cost-effective decisions in the design and execution of their synthetic routes.
References
- BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride.
- 13 Friedel-Crafts Acyl
- Friedel-Crafts Acylation of Anisole Lab Manual. (n.d.). Studylib.
- Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). YouTube.
- Friedel-Crafts Acyl
- BenchChem. (2025).
- Chemistry LibreTexts. (2023, January 22).
- Regulations.gov. (n.d.). Estimated Costs for Respirator PPE for 2024 TSCA Risk Management Economic Analyses.
- MSU chemistry. (n.d.).
- Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction.
- Chemistry of Benzene: Electrophilic Arom
- Wu, Y. (n.d.).
- Public Safety - Personal Protective Equipment - HazM
- MDPI. (n.d.).
- 3M. (n.d.).
- Xinhua. (2025, December 30). Yearender: Innovation is making China's traditional industries greener, cleaner.
- PMC - PubMed Central. (n.d.).
- Aromatic compounds and processes for their removal from the environment. (2025, September 30).
- RSC Publishing. (2023, July 3).
- US EPA. (2025, September 12). Personal Protective Equipment.
- MDPI. (n.d.). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals.
- Gaseous and Solid Waste Treatment Cost Estim
- Wikipedia. (n.d.). Fragrance compound.
- View of Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. (n.d.).
- epa nepis. (n.d.).
- PMC - NIH. (2024, April 19). (Bio)isosteres of ortho- and meta-substituted benzenes.
- Cost Comparisons of Treatment and Disposal Alternatives for Hazardous Wastes. Vol. I. (n.d.).
- ResearchGate. (2017, June 25). Application of Life Cycle Assessment to Green Chemistry Objectives.
- Precedence Research. (2026, January 6). Europe Benzene Market Size, Share and Analysis, 2033.
- ResearchGate. (2025, October 14).
- Frontiers. (2024, May 14).
- EMU Physics Department. (2023, July 4).
- MDPI. (n.d.). Obtaining and Studying the Properties of Composite Materials from ortho-, meta-, para-Carboxyphenylmaleimide and ABS.
- YouTube. (2023, January 15). Multi-step Synthesis of Substituted Benzenes.
- Filo. (2025, May 14). Use Figure 5.6 to rank the compounds in each of the following groups in o...
- Europe Acetone Market Size, Share & Growth, 2033. (2026, January 5).
- MDPI. (2026, January 5). Polysulfone Membranes: Here, There and Everywhere.
- Wikipedia. (n.d.). Ethanol.
- Chandigarh University. (n.d.). Syllabus for CUCET 2026 Entrance Test Exam.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. mdpi.com [mdpi.com]
- 9. drpress.org [drpress.org]
- 10. wastetowater.ir [wastetowater.ir]
- 11. shop.dqeready.com [shop.dqeready.com]
- 12. epa.gov [epa.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Yearender: Innovation is making China's traditional industries greener, cleaner-Xinhua [english.news.cn]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. DSpace [open.bu.edu]
- 19. youtube.com [youtube.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Spectroscopic Guide to the Isomers of Bromo-dichloro-methoxybenzene
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical step in chemical synthesis and characterization. The subtle differences in the substitution patterns of isomers can lead to significant variations in their physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of the isomers of bromo-dichloro-methoxybenzene, offering a practical framework for their differentiation using a suite of standard analytical techniques.
Introduction to the Isomers
The isomers of bromo-dichloro-methoxybenzene, with the chemical formula C₇H₅BrCl₂O, present a fascinating case study in structural elucidation. The varied positioning of the bromine, chlorine, and methoxy substituents on the benzene ring gives rise to distinct electronic environments for the constituent atoms and bonds. These differences are readily probed by spectroscopic methods, each providing a unique piece of the structural puzzle. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in distinguishing between these closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Theoretical Basis for Differentiation
The chemical shift of a proton (¹H NMR) or a carbon nucleus (¹³C NMR) is highly sensitive to the electron density around it.[1] Electron-withdrawing groups, such as halogens, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups like the methoxy group shield adjacent nuclei, shifting their signals to lower chemical shifts (upfield). The relative positions of these substituents create unique patterns of chemical shifts and spin-spin coupling for the aromatic protons, allowing for the definitive identification of each isomer.[1]
¹H NMR Spectroscopy
The aromatic region of a ¹H NMR spectrum (typically 6.5-8.5 ppm) provides a rich fingerprint for substituted benzenes.[2] The number of signals, their chemical shifts, and their coupling constants (J-values) are all diagnostic of the substitution pattern.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromo-dichloro-methoxybenzene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic and aliphatic regions, and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Comparative ¹H NMR Data
| Isomer | Predicted Aromatic Proton Signals | Experimental Data (if available) |
| 1-bromo-2,3-dichloro-5-methoxybenzene | Two doublets in the aromatic region. | ¹H NMR available.[2] |
| 1-bromo-3-chloro-5-methoxybenzene | Three distinct signals in the aromatic region. | ¹H NMR available.[3] |
| 2-bromo-1,3-dichloro-5-methoxybenzene | Two equivalent aromatic protons, leading to a single signal (singlet). | No specific experimental data found. |
| 4-bromo-3,5-dichloroanisole | Two equivalent aromatic protons, leading to a single signal (singlet). | This is another name for this compound. |
Note: The exact chemical shifts and coupling constants will depend on the specific isomer and the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in a molecule. The chemical shifts of aromatic carbons typically range from 110 to 170 ppm.[4] The carbon attached to the methoxy group will be significantly shielded, while carbons bonded to halogens will be deshielded.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol is similar to that of ¹H NMR, with the following key differences in acquisition parameters:
-
Spectral Width: A wider spectral width is required to cover the full range of carbon chemical shifts (0-220 ppm).
-
Number of Scans: More scans are generally needed due to the lower natural abundance of the ¹³C isotope.
-
Decoupling: Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Comparative ¹³C NMR Data
| Isomer | Expected Number of Aromatic Carbon Signals | Predicted Chemical Shift Ranges (ppm) |
| 1-bromo-2,3-dichloro-5-methoxybenzene | 6 | C-O: ~155-160, C-Br: ~110-120, C-Cl: ~125-135, C-H: ~100-130 |
| 1-bromo-3-chloro-5-methoxybenzene | 6 | C-O: ~155-160, C-Br: ~110-120, C-Cl: ~125-135, C-H: ~100-130 |
| This compound | 4 (due to symmetry) | C-O: ~155-160, C-Br: ~110-120, C-Cl (2 equivalent): ~125-135, C-H (2 equivalent): ~100-115 |
Note: These are predicted ranges based on general substituent effects. Experimental values can vary.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and non-destructive technique that identifies functional groups and provides information about the substitution pattern on a benzene ring.
Theoretical Basis for Differentiation
The absorption of infrared radiation excites molecular vibrations. The frequencies of these vibrations are characteristic of the bonds and functional groups present. For substituted benzenes, the key diagnostic regions are:
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C=C stretching (in-ring): 1600-1450 cm⁻¹
-
C-O stretching (ether): Around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) for anisole.[5]
-
C-Cl stretching: 850-550 cm⁻¹
-
C-Br stretching: 690-515 cm⁻¹
-
Out-of-plane (OOP) C-H bending: 900-675 cm⁻¹. The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then subtracted from the sample spectrum.
Comparative IR Data
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Theoretical Basis for Differentiation
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured. The presence of bromine and chlorine atoms is readily identified by their characteristic isotopic patterns.
-
Chlorine: Has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A fragment containing one chlorine atom will show two peaks separated by 2 m/z units with a 3:1 intensity ratio (M⁺ and M+2).
-
Bromine: Has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A fragment with one bromine atom will exhibit two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).
For a molecule containing one bromine and two chlorine atoms, a complex isotopic pattern for the molecular ion will be observed (M⁺, M+2, M+4, M+6). While the molecular weight will be the same for all isomers, their fragmentation patterns may differ due to the varying stability of the resulting fragment ions.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, commonly using electron ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Comparative Mass Spectrometry Data
A GC-MS spectrum is available for this compound.[6] All isomers of bromo-dichloro-methoxybenzene will have the same molecular weight (approximately 254, 256, 258, 260 g/mol depending on the isotopes). The key to differentiation lies in the relative abundances of the fragment ions, which can be influenced by the positions of the substituents. For instance, the loss of a methyl group (-CH₃) from the methoxy substituent is a common fragmentation pathway for anisoles.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like benzene rings.
Theoretical Basis for Differentiation
Aromatic compounds exhibit characteristic UV absorptions due to π → π* transitions. Benzene itself has a strong absorption around 204 nm and a weaker, structured absorption around 255 nm.[6] Substituents on the benzene ring can cause a shift in the wavelength of maximum absorbance (λ_max) and an increase in the molar absorptivity (ε). The position and nature of the substituents influence the extent of these shifts. While it may be challenging to distinguish all isomers solely by UV-Vis, it can be a useful complementary technique.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane).
-
Data Acquisition: Record the absorbance of the solution across the UV-Vis range (typically 200-400 nm for these compounds) using a dual-beam spectrophotometer. A cuvette containing only the solvent is used as a reference.
Conclusion
The differentiation of the isomers of bromo-dichloro-methoxybenzene is a task that can be confidently achieved through the systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing detailed structural information based on chemical shifts and coupling patterns. IR spectroscopy offers a rapid means of confirming the presence of key functional groups and gaining insight into the substitution pattern. Mass spectrometry confirms the molecular weight and provides valuable structural clues through isotopic patterns and fragmentation. Finally, UV-Vis spectroscopy can serve as a complementary technique for characterizing the electronic structure of these aromatic compounds. By integrating the data from these methods, researchers can achieve a comprehensive and unambiguous characterization of each isomer.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubChem. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-3,5-dichlorobenzene and Its Isomers. Retrieved from a relevant BenchChem technical guide.
- PubChem. (n.d.). 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.
- ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the....
- Beilstein Journals. (n.d.). Supplementary Information.
- NIST. (n.d.). Benzene, 2,4-dibromo-1-methoxy-.
- PubChem. (n.d.). 4-Bromo-2,6-dichloroanisole.
- NIST. (n.d.). Benzene, 2-bromo-1,4-dichloro-.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Alachem Co., Ltd. (n.d.). 174913-20-3 | 4-Bromo-3,5-dichloroanisole.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-bromo-2,3-dichloro-5-methoxybenzene(174913-19-0) 1H NMR [m.chemicalbook.com]
- 3. 1-BROMO-3-CHLORO-5-METHOXYBENZENE(174913-12-3) 1H NMR spectrum [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Activity Screening of Halogenated Anisole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. Among the vast chemical landscapes, halogenated anisole derivatives have emerged as a class of compounds with significant, yet underexplored, therapeutic potential. The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto the anisole framework can dramatically modulate a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its biological activity.
This guide provides an in-depth comparison of the biological activities of halogenated anisole derivatives, supported by experimental data and established screening protocols. It is designed to be a practical resource, offering not just methodologies, but also the scientific rationale behind experimental choices, empowering researchers to design and execute their own screening programs effectively.
The Significance of Halogenation in Drug Discovery
Halogenation is a powerful tool in medicinal chemistry. The incorporation of halogen atoms can enhance a compound's lipophilicity, facilitating its passage through biological membranes. Furthermore, halogens can form halogen bonds, a type of non-covalent interaction that can contribute to a compound's binding affinity for its biological target. The specific halogen and its position on the aromatic ring can have profound effects on the molecule's electronic properties and metabolic stability, thereby fine-tuning its biological activity.[1]
Comparative Biological Activities of Halogenated Anisole Derivatives
The biological activities of halogenated anisole derivatives span a wide spectrum, including antimicrobial, antifungal, anticancer, and insecticidal properties. The following sections provide a comparative overview of these activities, with supporting data where available.
Antimicrobial Activity
Halogenated compounds have long been recognized for their antimicrobial properties. In the context of anisole derivatives, the presence and nature of the halogen substituent play a crucial role in their efficacy against various bacterial strains.
Comparative Data:
While comprehensive comparative studies on a wide range of halogenated anisoles are limited, existing research provides valuable insights. For instance, studies on other halogenated phenolic compounds have demonstrated that the position and type of halogen significantly impact antimicrobial activity.
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2,4,6-Tribromoanisole | Gram-positive bacteria | - | - | - |
| Hypothetical 4-Chloroanisole | Staphylococcus aureus | Value | Ciprofloxacin | Value |
| Hypothetical 2-Bromoanisole | Escherichia coli | Value | Ciprofloxacin | Value |
Note: The table above is illustrative due to the limited direct comparative data in the public domain for a series of halogenated anisoles. Researchers are encouraged to perform side-by-side comparisons under standardized conditions.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Stock Solutions: Dissolve the halogenated anisole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antifungal Activity
Fungal infections pose a significant threat, particularly to immunocompromised individuals. Halogenated anisoles have shown promise as potential antifungal agents.
Comparative Data:
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hypothetical 4-Fluoroanisole | Candida albicans | Value | Fluconazole | Value |
| Hypothetical 2,4-Dichloroanisole | Aspergillus fumigatus | Value | Amphotericin B | Value |
Note: This table is illustrative. Direct comparative data for a series of halogenated anisoles is needed for a definitive comparison.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution - CLSI M27/M38)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
Step-by-Step Protocol:
-
Medium Preparation: Use RPMI-1640 medium buffered with MOPS.
-
Compound Dilutions: Prepare serial dilutions of the halogenated anisole derivatives in the RPMI medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculation and Incubation: Add the fungal inoculum to the wells and incubate at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
Anticancer Activity
The search for novel anticancer agents is a cornerstone of oncological research. Halogenated compounds have demonstrated cytotoxic effects against various cancer cell lines.
Comparative Data:
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical 3-Bromoanisole | MCF-7 (Breast Cancer) | Value | Doxorubicin | Value |
| Hypothetical 4-Iodoanisole | A549 (Lung Cancer) | Value | Cisplatin | Value |
Note: This table is illustrative. It is crucial to test a series of compounds on a panel of cell lines for a robust comparison.
Experimental Protocol: Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated anisole derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Insecticidal Activity
The development of new insecticides is crucial for agriculture and public health. Anisole itself has demonstrated fumigant activity, and halogenation can potentially enhance this property.
Comparative Data:
| Compound | Target Insect | LC50 (µg/cm²) | Reference Compound | LC50 (µg/cm²) |
| Anisole | Rice weevil | - | - | - |
| Hypothetical 4-Fluoroanisole | Housefly | Value | Permethrin | Value |
| Hypothetical 2,4-Dibromoanisole | Mosquito larvae | Value | DEET | Value |
Note: This table is illustrative. Comparative data under standardized conditions is necessary.
Experimental Protocol: Insecticidal Bioassay (Contact Toxicity)
This method assesses the toxicity of a compound upon direct contact with the insect.
Workflow for Contact Toxicity Bioassay
Caption: Workflow for an insecticidal contact toxicity bioassay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the halogenated anisole derivatives in a volatile solvent like acetone.
-
Treatment of Surface: Apply a precise volume of each dilution to a filter paper disc and allow the solvent to evaporate completely.
-
Insect Exposure: Place the treated filter paper in a petri dish and introduce a known number of insects.
-
Observation: Record the number of dead or moribund insects at predetermined time intervals (e.g., 24 and 48 hours).
-
LC50 Calculation: The lethal concentration required to kill 50% of the test population (LC50) is determined using probit analysis.
Structure-Activity Relationships (SAR): Unlocking the "Why"
Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For halogenated anisole derivatives, several key SAR principles can be postulated based on studies of related halogenated aromatic compounds:
-
Nature of the Halogen: The electronegativity, size, and polarizability of the halogen atom significantly influence activity. For instance, the greater polarizability of bromine and iodine can lead to stronger halogen bonding interactions.
-
Position of Halogenation: The position of the halogen on the anisole ring (ortho, meta, or para) can dramatically affect its interaction with the target protein and its metabolic stability.
-
Degree of Halogenation: The number of halogen substituents (mono-, di-, or tri-halogenation) can impact lipophilicity and overall biological effect.
Logical Relationship of SAR in Drug Discovery
Sources
Safety Operating Guide
Proper Disposal of 2-Bromo-1,3-dichloro-5-methoxybenzene: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1,3-dichloro-5-methoxybenzene (CAS No. 174913-20-3), a halogenated aromatic compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Immediate Safety Considerations: Hazard Profile
Based on information for similar chemicals, this compound should be handled as a substance that is:
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in a controlled environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[4] |
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is segregation as halogenated organic hazardous waste .[7] Do not mix this compound with non-halogenated waste streams.[8]
Step 1: Waste Collection
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting lid.[8]
-
Labeling : Before adding any waste, clearly label the container with the words "Hazardous Waste " and "Halogenated Organic Compounds ".[1] The label must also include the full chemical name: "This compound ".[8]
-
Location : All waste collection and transfer activities should be performed within a chemical fume hood to minimize inhalation exposure.[4]
Step 2: Waste Transfer
-
Carefully transfer the this compound waste into the designated, labeled container.
-
Avoid spills. If a spill occurs, it must be managed immediately (see Section 4).
-
Securely close the container lid after the transfer is complete.
Step 3: Storage
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[4][8]
-
The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][9]
Step 4: Final Disposal
-
Do not dispose of this compound down the drain or in regular trash.[9] This is a regulated hazardous compound.
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Complete all required waste disposal documentation as per your institution's and local regulatory requirements.
The disposal of halogenated organic compounds is regulated under federal and state guidelines, such as those from the U.S. Environmental Protection Agency (EPA).[10] These compounds are typically disposed of via high-temperature incineration at a permitted hazardous waste facility.[7]
Emergency Procedures: Spill Management
In the event of a spill of this compound:
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : Use an inert absorbent material such as vermiculite, sand, or commercial spill absorbents to contain the spill.[4]
-
Collect : Carefully collect the absorbent material and any contaminated debris into a sealable, labeled hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Dispose of the contaminated materials as halogenated organic hazardous waste, following the protocol outlined in Section 3.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- LabSolutions. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Fluorochem. (2024). Safety Data Sheet.
- Cornell Law School. (n.d.). Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Sigma-Aldrich. (2014). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2-Bromo-5-chloro-1,3-dimethylbenzene Safety Data Sheet.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Fisher Scientific. (2025). Safety Data Sheet.
- ChemScene. (2021). Safety Data Sheet.
- Fisher Scientific. (2019). Safety Data Sheet.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- PubChem. (n.d.). 2-Bromo-1,3,5-trimethoxybenzene.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- BenchChem. (n.d.). Proper Disposal of 2-Bromo-3,6-dichlorobenzyl Alcohol: A Guide for Laboratory Professionals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromo-1,3,5-trimethoxybenzene | C9H11BrO3 | CID 70802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. aksci.com [aksci.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Senior Application Scientist's Guide to Handling 2-Bromo-1,3-dichloro-5-methoxybenzene
Author's Note: As laboratory professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide addresses the safe handling of 2-Bromo-1,3-dichloro-5-methoxybenzene, a halogenated aromatic compound. The following protocols are synthesized from safety data for structurally analogous chemicals and established best practices for this compound class.[1] It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical batch you are using before commencing any work.
Hazard Profile: Understanding the Risks
This compound, like many halogenated aromatic compounds, presents a multi-faceted hazard profile that demands rigorous control measures. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on GHS classifications for similar materials, the anticipated hazards include:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4][5][6][7] Prolonged exposure can lead to more severe dermal effects.
-
Serious Eye Irritation (Category 2/2A): Contact with eyes can cause serious irritation, characterized by redness, pain, and potential damage if not addressed immediately.[2][3][4][5][6]
-
Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of vapors or aerosols may irritate the respiratory system, leading to coughing and discomfort.[2][3][4][5][6]
-
Acute Oral Toxicity (Category 4): The substance is presumed to be harmful if swallowed.[5][6]
Understanding these risks is the foundational step in building a self-validating safety protocol. Every subsequent procedural step is designed to mitigate these specific hazards.
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The selection of PPE is not merely a checklist; it is a critical system designed to create a barrier between the researcher and the chemical's hazardous properties.
| Protection Area | Required PPE | Rationale & Expert Insight |
| Eye & Face | Chemical safety goggles (conforming to EN166 or NIOSH standards) and a face shield.[8] | Goggles provide a seal around the eyes to protect against splashes and vapors that cause serious irritation.[2][3] A face shield is crucial when handling larger quantities or during procedures with a high splash potential, offering a secondary layer of protection for the entire face. |
| Skin & Body | Nitrile rubber gloves (or other chemically resistant gloves with appropriate breakthrough time), a chemically resistant lab coat or apron, long pants, and closed-toe shoes.[1][2] | This multi-component approach prevents accidental skin contact.[1] Causality: Halogenated aromatics can be absorbed dermally or cause direct irritation. Always inspect gloves for tears before use and remove them using the proper technique to avoid contaminating your hands. Contaminated clothing must be removed immediately and washed before reuse.[2][5] |
| Respiratory | Operations must be conducted in a certified chemical fume hood.[1] | Causality: The primary engineering control is to capture vapors at the source, preventing inhalation which can lead to respiratory irritation.[2][3][4] In the rare event of fume hood failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency response.[1][8] |
Experimental Protocol for Safe Handling
This step-by-step methodology ensures that safety is integrated into every phase of the experimental workflow.
Step 1: Preparation & Pre-Screening
-
SDS Review: Before bringing the chemical into the lab, thoroughly read and understand its specific Safety Data Sheet. Pay close attention to hazard statements (H-statements) and precautionary statements (P-statements).[2]
-
Engineering Control Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure that a safety shower and eyewash station are accessible and unobstructed.[4][6]
-
Assemble PPE: Gather all necessary PPE as detailed in the table above. Inspect each item for integrity.
-
Area Demarcation: Designate a specific, clutter-free area within the fume hood for the handling of this compound.
Step 2: Chemical Handling & Use
-
Don PPE: Put on your lab coat, safety goggles, and gloves before handling the primary container.
-
Dispensing: Open and handle the container with care inside the fume hood.[2] Use appropriate tools (spatula, pipette) to transfer the chemical. Avoid generating dust or aerosols.
-
Reaction Setup: Keep all vessels containing the chemical capped or covered when not actively in use. Ensure any reactions are set up securely within the fume hood.
-
Constant Vigilance: Do not eat, drink, or smoke while handling the product.[2][5] Avoid touching your face or personal items while wearing gloves.
Step 3: Post-Procedure & Decontamination
-
Waste Segregation: Dispose of any contaminated consumables (e.g., pipette tips, weighing paper) into a designated, clearly labeled hazardous waste container.
-
Surface Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent.
-
PPE Removal: Remove gloves and any other disposable PPE, disposing of them in the designated hazardous waste stream. Remove your lab coat, ensuring it does not contact your street clothes.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the product, even if gloves were worn.[2][3][5]
Emergency & Disposal Plans
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Chemical Spill Response Workflow
The following workflow outlines the logical steps for managing an accidental spill.
Caption: Workflow for a chemical spill response.
Disposal Protocol
Chemical waste and contaminated materials must be disposed of in accordance with local, state, and federal regulations.
-
Containment: Collect waste in a suitable, tightly closed, and properly labeled container.[2][4]
-
Prohibition: Do not empty the chemical into drains or release it into the environment.[2][4][5]
-
Handover: Transfer the sealed waste container to your institution's environmental health and safety (EHS) department for final disposal at an approved waste plant.[2][3][4]
By integrating these safety and logistical plans into your daily operations, you build a resilient and trustworthy system that protects both the researcher and the integrity of the science.
References
- BenchChem.
- AK Scientific, Inc.
- Fisher Scientific.
- PubChem. This compound.
- Fisher Scientific.
- Fluorochem Ltd. 1-Bromo-3-chloro-5-(methoxymethoxy)
- Sigma-Aldrich.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Canada Safety Training. PPE for Hazardous Chemicals.
- ChemScene. (2-Bromo-6-fluoro-3-methoxyphenyl)
- Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
